4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-7-5-2-4-10-6(5)1-3-8-7/h2,4H,1,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNZVNVCJWVPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68559-60-4 | |
| Record name | 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068559604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-OXO-4,5,6,7-TETRAHYDROTHIENO-(3,2-C)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3532AWK7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details plausible synthetic pathways, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for researchers in the field.
Introduction
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core structure is a key pharmacophore found in a variety of biologically active molecules. The introduction of a carbonyl group at the 4-position to yield 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can significantly modulate the compound's physicochemical properties and biological activity, making its synthesis a topic of considerable importance. This guide outlines a robust synthetic approach to this target molecule.
Proposed Synthetic Pathway
A viable and commonly employed strategy for the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is the Pictet-Spengler reaction. This approach involves the cyclization of a β-arylethylamine with an aldehyde or ketone. For the synthesis of the unsubstituted core, formaldehyde is a suitable cyclizing agent. Subsequent oxidation of the benzylic carbon at the 4-position can then yield the desired 4-oxo derivative.
The proposed two-step synthesis is as follows:
Step 1: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine via the Pictet-Spengler reaction.
Step 2: Oxidation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to afford 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Caption: Proposed synthetic pathway for 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Experimental Protocols
Step 1: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride
This procedure is adapted from established methods for the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, which is a crucial intermediate.[1][2]
Materials:
-
2-(Thiophen-2-yl)ethanamine
-
Paraformaldehyde (or Formaldehyde solution)
-
Hydrochloric Acid (concentrated)
-
Methanol
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(thiophen-2-yl)ethanamine (1 equivalent) in methanol.
-
Add paraformaldehyde (1.1 equivalents) to the solution.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and wash with dichloromethane to remove any unreacted starting material.
-
Basify the aqueous layer with a suitable base (e.g., NaOH) to a pH of 9-10.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a free base.
-
For the hydrochloride salt, dissolve the free base in a minimal amount of methanol and add a solution of HCl in ether until precipitation is complete. Filter the solid and dry under vacuum.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | 2-(Thiophen-2-yl)ethanamine | [1] |
| Reagent | Paraformaldehyde | [1] |
| Solvent | Methanol | [1] |
| Reaction Time | 4-6 hours | [1] |
| Yield | 80-90% | [1] |
| Purity | >98% (by HPLC) | [1] |
Step 2: Oxidation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
The following is a proposed general procedure for the oxidation of the 4-position. The choice of oxidant and reaction conditions may require optimization for this specific substrate.
Materials:
-
4,5,6,7-tetrahydrothieno[3,2-c]pyridine
-
Oxidizing agent (e.g., Potassium permanganate, Chromium trioxide)
-
Acetone or Acetic Acid
-
Sodium bisulfite (for quenching)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1 equivalent) in a suitable solvent such as acetone or acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., potassium permanganate, 1.2 equivalents) in the same solvent.
-
Stir the reaction mixture at low temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bisulfite until the color of the oxidant disappears.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Note: This is a generalized protocol and may require optimization. The choice of oxidant and solvent system is critical to avoid over-oxidation or side reactions.
Experimental Workflow and Logic
The overall experimental workflow can be visualized as a sequence of synthesis, purification, and characterization steps.
Caption: Overall experimental workflow for the synthesis of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Conclusion
This technical guide outlines a practical and efficient synthetic route to 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The two-step process, involving a Pictet-Spengler reaction followed by an oxidation step, provides a clear pathway for obtaining this valuable compound. The provided experimental protocols and workflow diagrams are intended to assist researchers in the successful synthesis and further exploration of the biological potential of this and related thienopyridine derivatives. Further optimization of the oxidation step may be necessary to achieve high yields and purity.
References
An In-depth Technical Guide to the Chemical Properties of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, also known as 6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one. This thienopyridine derivative is of significant interest in medicinal chemistry, particularly due to the established biological activities of its structural analogs. This document consolidates available data on its physicochemical properties, synthesis, and its potential role in relevant signaling pathways, presented in a format tailored for research and development applications.
Core Chemical Properties
4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS RN: 68559-60-4) is a heterocyclic compound featuring a fused thieno[3,2-c]pyridine core with a ketone functional group at the 4-position.[1] It is also known in some contexts as Ticlopidine Related Compound A.
Physicochemical Data
The following table summarizes the key physicochemical properties of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. It is important to note that some of these values are predicted and should be confirmed by experimental data.
| Property | Value | Source |
| Molecular Formula | C₇H₇NOS | [1] |
| Molecular Weight | 153.2 g/mol | [1] |
| CAS Number | 68559-60-4 | [1][2] |
| Density (Predicted) | 1.295 ± 0.06 g/cm³ | ChemBK |
| Boiling Point (Predicted) | 417.1 ± 34.0 °C | ChemBK |
| Purity | ≥95% | [2] |
| Storage Conditions | 4°C, stored under nitrogen | [2] |
Synthesis and Experimental Protocols
The synthesis of 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-ones has been described in the literature, providing a pathway to obtain this core structure. While detailed, step-by-step experimental protocols for public access are limited, the general synthetic approach can be outlined.
General Synthesis Workflow
A plausible synthetic route involves the cyclization of appropriate precursors to form the bicyclic thienopyridine system. One documented method is the Rh(III)-catalyzed annulation of (het)aryl amides with α-allenyl-containing α-amino acid derivatives.[3] This approach provides a framework for the construction of the 4-oxo-thienopyridine core.
Below is a generalized workflow representing a potential synthesis strategy.
Caption: Generalized workflow for the synthesis of the target compound.
Biological Activity and Signaling Pathways
While direct biological studies on 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine are not extensively published, the broader class of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines has been identified as a promising scaffold in drug discovery.[4][5] These compounds have been investigated for a range of biological activities, including anti-inflammatory, antineoplastic, and anti-infective properties.[5]
Inhibition of the Hedgehog Signaling Pathway
Of particular significance to drug development professionals is the role of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives as inhibitors of the Hedgehog (Hh) signaling pathway.[6][7] This pathway is crucial in embryonic development and is aberrantly activated in several cancers.[6][8]
Specifically, this class of compounds has been shown to inhibit Hedgehog acyltransferase (HHAT), an enzyme essential for the palmitoylation and subsequent signaling activity of the Sonic Hedgehog (Shh) protein.[6][9][10] Inhibition of HHAT blocks the Shh signaling cascade, making it a promising target for anticancer therapies.[6][9]
The core mechanism involves the binding of the Hh ligand to its receptor Patched (Ptch), which alleviates the inhibition of Smoothened (Smo). Activated Smo then initiates a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors and the expression of Hh target genes.[8] HHAT inhibitors, such as the thienopyridine derivatives, act at an early stage of this pathway by preventing the necessary lipid modification of the Hh ligand.
Given the structural similarity, it is plausible that 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine could also exhibit activity against HHAT. This presents a compelling avenue for further research and screening of this compound as a potential modulator of the Hedgehog signaling pathway.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase | Semantic Scholar [semanticscholar.org]
- 8. Hedgehog signaling in tissue homeostasis, cancers and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of Hedgehog acyltransferase block Sonic Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS: 68559-60-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, also identified as 6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural scaffold is a key component in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and potential pharmacological relevance, with a focus on its role as an intermediate in the synthesis of therapeutic agents and its connection to the inhibition of key biological targets such as Hedgehog acyltransferase and viral DNA polymerases.
Chemical and Physical Properties
4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a stable organic compound. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 68559-60-4 | [1][2] |
| Molecular Formula | C₇H₇NOS | [3] |
| Molecular Weight | 153.20 g/mol | [2] |
| IUPAC Name | 6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one | [2] |
| Synonyms | 6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one, Ticlopidine EP Impurity B, Ticlopidine Related Compound A | [1][2] |
| Appearance | Not explicitly stated, but related compounds are often solids | |
| Solubility | Not explicitly stated |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the thiophene ring and the methylene groups of the dihydropyridinone ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the thiophene ring, and the methylene carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |
| Infrared (IR) | Characteristic absorption bands for the carbonyl group (C=O) and the N-H bond of the amide. |
Synthesis
The synthesis of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be achieved through multi-step synthetic routes. One plausible approach, based on the synthesis of related thieno[3,2-c]pyridines, involves the cyclization of a suitable thiophene derivative. As this compound is a known impurity of the antiplatelet drug Ticlopidine, its synthesis is often proprietary. However, a general synthetic strategy is outlined below.
Experimental Workflow for a General Synthesis:
References
The Ascendance of Thienopyridines: A Technical Guide to Synthesis and Therapeutic Innovation
For Researchers, Scientists, and Drug Development Professionals
The thienopyridine scaffold, a privileged heterocyclic system, has long been a cornerstone in medicinal chemistry, most notably for its profound impact on cardiovascular medicine. However, the versatility of this structural motif extends far beyond its established role as an antiplatelet agent. Recent advancements have unveiled a wealth of untapped therapeutic potential, with novel thienopyridine derivatives emerging as potent modulators of a diverse range of biological targets. This technical guide provides an in-depth exploration of the discovery and synthesis of novel thienopyridine scaffolds, offering a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics.
A New Era of Thienopyridine Therapeutics: Beyond Antiplatelet Activity
While the clinical significance of P2Y12 receptor antagonists like clopidogrel and prasugrel is undisputed, the thienopyridine core is proving to be a fertile ground for the discovery of drugs targeting a spectrum of diseases.[1][2][3][4] Current research is actively exploring the potential of novel thienopyridine derivatives in oncology, inflammation, and neurodegenerative disorders.
Thienopyridines as Kinase Inhibitors in Oncology
A promising avenue of investigation is the development of thienopyridines as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] Overexpression of VEGFR-2 is a key factor in tumor angiogenesis, making it a critical target for cancer therapy. Novel thienopyrimidine and thienopyridine derivatives have been identified as potent inhibitors of VEGFR-2 kinase, demonstrating the potential of this scaffold in the development of new anti-cancer agents.[5]
Modulating Inflammatory Pathways
The anti-inflammatory properties of novel thienopyridine analogues are also gaining significant attention. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] This opens up possibilities for the development of new treatments for a range of inflammatory conditions.
Targeting Neurological Disorders
Furthermore, the thienopyridine scaffold is being investigated for its potential in treating neurodegenerative diseases. For instance, certain derivatives have been designed and evaluated as ligands for adenosine A1 receptors, with the aim of developing novel treatments for epilepsy.[7]
Quantitative Analysis of Novel Thienopyridine Derivatives
The following tables summarize the biological activity of representative novel thienopyridine derivatives across various therapeutic areas.
Table 1: Thienopyridine Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | Cell Line | Assay Type | IC50 (nM) | GI50 (µM) | Reference |
| 15f | RON | KM12C | In vitro kinase | 0.39 | 0.007 | [8] |
| HT29 | MTS assay | 0.609 | [8] | |||
| SW620 | 0.420 | [8] | ||||
| Thienopyrimidine 1 | Aurora-B | - | HTRF enzymatic | 5 | - | [9] |
| Thienopyridine 2 | Aurora-B | - | HTRF enzymatic | 10 | - | [9] |
Table 2: Anti-inflammatory Activity of Thienopyridine Derivatives
| Compound ID | Target/Pathway | Cell Line | Assay | IC50 (µM) | Reference |
| 7a | Nitric Oxide Production | RAW 264.7 | NO assay | 76.6 | [6] |
| 7f | Nitric Oxide Production | RAW 264.7 | NO assay | 96.8 | [6] |
| 9a | Nitric Oxide Production | RAW 264.7 | NO assay | 83.1 | [6] |
| 9d | Nitric Oxide Production | RAW 264.7 | NO assay | 88.7 | [6] |
Table 3: Thienopyridine Derivatives in Neurological Applications
| Compound ID | Target Receptor | Assay Type | Ki (nM) | Reference |
| 7c | Adenosine A1 | Radioligand binding | 61.9 | [7] |
Key Synthetic Strategies for Thienopyridine Scaffolds
The construction of the thienopyridine core can be achieved through various synthetic routes, often categorized by which ring (thiophene or pyridine) is formed in the key cyclization step.
Synthesis of Thieno[2,3-b]pyridines
A common and versatile method for the synthesis of the thieno[2,3-b]pyridine scaffold is the Gewald reaction.[10] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.
Synthesis of Thieno[3,2-c]pyridines
The synthesis of thieno[3,2-c]pyridines can be achieved through a multi-step process starting from 3-thienaldehyde.[8] Key steps include the formation of a Schiff base, reduction, and subsequent cyclization.
Synthesis of Thieno[2,3-c]pyridines
A metal-free, three-step synthesis of thieno[2,3-c]pyridines has been developed, starting from 2-acetylthiophene.[11] This method involves a one-pot triazolation, a modified Pomeranz-Fritsch reaction, and an acid-mediated denitrogenative transformation.[11]
Experimental Protocols
General Protocol for the Synthesis of Thieno[2,3-b]pyridines via Gewald Reaction
This protocol is adapted from the synthesis of 3-amino-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide derivatives.[10]
-
Formation of the Enolate Salt: A suitably substituted cycloalkanone is reacted with freshly prepared sodium ethoxide and ethyl formate to yield the corresponding enolate salt. The salt is typically used in the next step without further purification.
-
Gewald Reaction: The enolate salt, cyanothioacetamide, and a catalytic amount of piperidinium acetate are combined in water and heated at reflux to afford the 2-aminothiophene-3-carbonitrile derivative.
-
Alkylation and Cyclization: The resulting carbonitrile is then reacted with an appropriate 2-chloro-N-phenylacetamide derivative in the presence of sodium carbonate in absolute ethanol to yield the final thieno[2,3-b]pyridine product.
General Protocol for the Synthesis of Thieno[3,2-c]pyridine
This protocol is based on a patented synthesis of the parent thieno[3,2-c]pyridine.[8]
-
Schiff Base Formation: 3-Thienaldehyde is reacted with an aminoacetal, such as aminoacetaldehyde dimethyl acetal, in a suitable solvent like benzene under reflux to form the corresponding Schiff base.
-
Reduction: The Schiff base is then reduced, for example with sodium borohydride in ethanol, to yield the secondary amine.
-
Sulfonylation: The secondary amine is reacted with p-toluenesulfonyl chloride in a biphasic system (e.g., chloroform and water) to afford the N-tosylated derivative.
-
Cyclization: The final cyclization to the thieno[3,2-c]pyridine core is achieved by treating the N-tosylated intermediate with a strong mineral acid in an inert solvent at elevated temperatures.
General Protocol for the Metal-Free Synthesis of Thieno[2,3-c]pyridines
This protocol is based on a recently developed metal-free approach.[11]
-
One-Pot Triazolation: 2-Acetylthiophene is subjected to a one-pot triazolation reaction to form a 1,2,3-triazole intermediate.
-
Modified Pomeranz-Fritsch Reaction: The triazole intermediate undergoes a modified Pomeranz-Fritsch reaction to yield a fused thieno[2,3-c][12][13][14]triazolo[1,5-a]pyridine system.
-
Denitrogenative Transformation: The fused triazole is then treated with an acid to induce a denitrogenative transformation, leading to the formation of the thieno[2,3-c]pyridine scaffold.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To better understand the biological mechanisms and the process of discovery, the following diagrams illustrate key signaling pathways and a typical drug discovery workflow.
Conclusion
The thienopyridine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. While its role in cardiovascular medicine is well-established, the exploration of novel derivatives is revealing a broad spectrum of therapeutic possibilities. The synthetic methodologies outlined in this guide provide a foundation for the creation of diverse chemical libraries, and the elucidation of new biological targets and signaling pathways paves the way for the development of innovative treatments for cancer, inflammation, and neurological disorders. As research in this field progresses, the thienopyridine core is set to remain a key player in the ongoing quest for new and effective medicines.
References
- 1. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
Physicochemical Characterization of 4-oxo-thienopyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-oxo-thienopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. A thorough understanding of the physicochemical properties of these compounds is paramount for successful drug discovery and development, as these characteristics profoundly influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive overview of the key physicochemical characterization aspects of 4-oxo-thienopyridines, including detailed experimental protocols and data presentation for effective analysis.
Core Physicochemical Properties and Their Importance
The journey of a drug candidate from a laboratory curiosity to a clinical reality is heavily dictated by its physicochemical properties. For the 4-oxo-thienopyridine class, the following parameters are of critical importance:
-
Aqueous Solubility: This fundamental property determines the dissolution rate and bioavailability of an orally administered drug. Poor solubility is a major hurdle in drug development, often leading to inadequate absorption and therapeutic effect.
-
Ionization Constant (pKa): The pKa value indicates the extent of ionization of a molecule at a given pH. This is crucial as the ionization state affects a compound's solubility, permeability across biological membranes, and interaction with its target.
-
Lipophilicity (logP/logD): Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a key determinant of its ability to cross cell membranes. An optimal lipophilicity is required for good absorption and distribution, while excessive lipophilicity can lead to poor solubility and metabolic instability.
-
Chemical Stability: The intrinsic stability of a drug substance under various environmental conditions (e.g., pH, temperature, light) is a critical quality attribute that influences its shelf-life and ensures the safety and efficacy of the final drug product.
Data Presentation: A Comparative Overview
Table 1: Aqueous Solubility of Selected Thienopyridine Derivatives
| Compound | Structure | pH | Solubility (mg/L) | Data Type |
| ACG-A-04 | (Structure not fully disclosed in source) | 5.8 | 440 | Experimental |
| 6.2 | 290 | Experimental | ||
| 7.4 | 145 | Experimental | ||
| Thieno[2,3-b]pyridine Derivative 1 | (Structure not fully disclosed in source) | Not Specified | 1.2 | Experimental[1] |
Table 2: Ionization Constant (pKa) of Selected Thienopyridine Derivatives
| Compound | Structure | Predicted pKa | Data Source |
| 4-hydroxythieno[3,2-c]pyridine |
| 12.36 ± 0.20 | ChemicalBook |
| Ticlopidine |
| 4.5 (basic) | Calculated[2] |
| Clopidogrel |
| 4.5 (basic) | Calculated[2] |
| Prasugrel |
| Not Specified | - |
Table 3: Lipophilicity (logP) of Selected Thienopyridine Derivatives
| Compound | Structure | Predicted logP | Data Source |
| 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-nitrile |
| 1.1 | PubChem |
| 4-hydroxy-2H-thieno[3,2-b]pyridine |
| 1.2 | PubChem |
| Ticlopidine |
| 3.5 | Calculated[2] |
| Clopidogrel |
| 3.5 | Calculated[2] |
| Prasugrel |
| 2.5 - 3.5 | Calculated[2] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible physicochemical data. The following sections outline the methodologies for determining the key properties of 4-oxo-thienopyridines.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water, buffer of a certain pH) at a constant temperature until saturation is reached. The concentration of the dissolved compound in the supernatant is then determined.
Protocol:
-
Preparation: Add an excess amount of the 4-oxo-thienopyridine derivative to a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, inert container (e.g., glass vial).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.
-
Phase Separation: Separate the saturated solution from the excess solid by centrifugation at a high speed, followed by careful filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
pKa Determination (Potentiometric Titration for Poorly Soluble Compounds)
For compounds with low aqueous solubility, potentiometric titration in a mixed solvent system followed by extrapolation to aqueous pKa is a common approach.
Principle: The compound is dissolved in a mixture of water and an organic co-solvent. The solution is then titrated with a standardized acid or base, and the pH is monitored with a calibrated pH meter. The pKa is determined from the titration curve. By performing titrations in several co-solvent-water mixtures of varying compositions, the apparent pKa values can be extrapolated to 0% co-solvent to obtain the aqueous pKa.
Protocol:
-
Solution Preparation: Prepare a series of solutions of the 4-oxo-thienopyridine derivative in different ratios of a suitable organic co-solvent (e.g., methanol, dioxane) and water.
-
Titration: Titrate each solution with a standardized solution of hydrochloric acid or sodium hydroxide while continuously monitoring the pH using a calibrated pH electrode. Record the volume of titrant added and the corresponding pH values.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the half-equivalence point.
-
Extrapolation: Plot the apparent pKa values obtained in the different co-solvent mixtures against the mole fraction or percentage of the co-solvent. Extrapolate the resulting linear plot to zero co-solvent concentration to estimate the aqueous pKa.
logP Determination (Reverse-Phase High-Performance Liquid Chromatography)
RP-HPLC provides a rapid and reliable method for estimating the lipophilicity of compounds.
Principle: The logarithm of the retention factor (log k) of a compound on a reverse-phase HPLC column is linearly related to its logP value. By calibrating the system with a set of reference compounds with known logP values, the logP of an unknown compound can be determined from its retention time.
Protocol:
-
System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with a range of known logP values that bracket the expected logP of the 4-oxo-thienopyridine. Determine the retention time (t_R) and the column dead time (t_0) for each standard.
-
Calculate log k: For each standard, calculate the logarithm of the retention factor using the formula: log k = log((t_R - t_0) / t_0).
-
Generate Calibration Curve: Plot the log k values of the standards against their known logP values. Perform a linear regression to obtain a calibration curve.
-
Sample Analysis: Inject the 4-oxo-thienopyridine derivative under the same chromatographic conditions and determine its retention time.
-
logP Determination: Calculate the log k for the test compound and use the calibration curve to determine its logP value.
Chemical Stability Assessment (ICH Guidelines)
Stability testing is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the quality, safety, and efficacy of the drug substance over time.
Principle: The 4-oxo-thienopyridine derivative is subjected to a variety of environmental conditions (temperature, humidity, light) for a specified duration. The compound is analyzed at predetermined time points to monitor for any degradation and to identify potential degradation products.
Protocol (based on ICH Q1A(R2)):
-
Stress Testing (Forced Degradation): Subject the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.
-
Long-Term Stability Study:
-
Storage Conditions: Store the compound at 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.
-
Testing Frequency: Test the compound at 0, 3, 6, 9, 12, 18, and 24 months, and annually thereafter.
-
-
Accelerated Stability Study:
-
Storage Conditions: Store the compound at 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.
-
Testing Frequency: Test the compound at 0, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the purity of the compound and to quantify any degradation products. Other tests such as appearance, and water content may also be performed.
-
Evaluation: Evaluate the data to establish a re-test period or shelf life for the drug substance.
Mandatory Visualizations
Visual representations are powerful tools for understanding complex biological pathways and experimental workflows.
P2Y12 Receptor Signaling Pathway
Many thienopyridine derivatives, including the well-known antiplatelet agent clopidogrel, function by irreversibly inhibiting the P2Y12 receptor on platelets. Understanding this signaling pathway is crucial for researchers in this field.
Caption: P2Y12 receptor signaling pathway and inhibition by 4-oxo-thienopyridines.
Physicochemical Characterization Workflow
A logical workflow for the physicochemical characterization of novel 4-oxo-thienopyridine derivatives ensures a systematic and efficient evaluation process.
Caption: A typical workflow for the physicochemical characterization of 4-oxo-thienopyridines.
References
Initial Screening of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide focuses on the initial bioactivity screening of a specific derivative, 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. While extensive research on this particular "4-Oxo" analog is not widely available in the public domain, this document provides a comprehensive framework for its initial biological evaluation based on the known activities of the parent scaffold and related compounds.
This guide outlines detailed experimental protocols for preliminary screening, including anticancer, antimicrobial, and kinase inhibition assays. It also presents templates for data organization and visualization tools to facilitate the analysis and interpretation of screening results. The overarching goal is to provide a robust starting point for researchers to explore the therapeutic potential of this novel compound.
Overview of Known Bioactivities of the Tetrahydrothieno[3,2-c]pyridine Core
The broader class of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives has shown promise in several therapeutic areas:
-
Anticancer Activity: Various substituted thienopyridines have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines. The mechanism of action is often linked to the inhibition of specific kinases or interference with crucial cellular signaling pathways.
-
Antimicrobial Activity: The thienopyridine nucleus is a component of some compounds with antibacterial and antifungal properties. These derivatives can inhibit microbial growth through various mechanisms, including the disruption of cell wall synthesis or interference with essential metabolic pathways.
-
Enzyme Inhibition: Specific derivatives have been identified as potent inhibitors of enzymes such as phenylethanolamine N-methyltransferase (PNMT) and Hedgehog acyltransferase (HHAT), suggesting their potential in neurological and developmental disorders, as well as in oncology.[1][2]
Given these precedents, an initial bioactivity screening of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine should logically commence with an assessment of its anticancer, antimicrobial, and kinase inhibitory potential.
Proposed Initial Bioactivity Screening Workflow
An efficient initial screening process is crucial for determining the potential therapeutic value of a novel compound. The following workflow is proposed for the preliminary evaluation of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Data Presentation: Templates for Quantitative Analysis
Clear and structured data presentation is essential for comparing the bioactivity of newly synthesized compounds. The following tables are templates for organizing the quantitative data obtained from the proposed screening assays.
Table 1: Anticancer Activity Data
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) |
| 4-Oxo-TH-thieno[3,2-c]pyridine | MCF-7 (Breast) | MTT | |
| 4-Oxo-TH-thieno[3,2-c]pyridine | A549 (Lung) | MTT | |
| 4-Oxo-TH-thieno[3,2-c]pyridine | HCT116 (Colon) | MTT | |
| 4-Oxo-TH-thieno[3,2-c]pyridine | K562 (Leukemia) | MTT | |
| ... | ... | ... | ... |
Table 2: Antimicrobial Activity Data
| Compound ID | Microbial Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |
| 4-Oxo-TH-thieno[3,2-c]pyridine | Staphylococcus aureus | ||
| 4-Oxo-TH-thieno[3,2-c]pyridine | Escherichia coli | ||
| 4-Oxo-TH-thieno[3,2-c]pyridine | Candida albicans | ||
| ... | ... | ... | ... |
Table 3: Kinase Inhibition Data
| Compound ID | Kinase Target | % Inhibition @ 10 µM | IC50 (nM) |
| 4-Oxo-TH-thieno[3,2-c]pyridine | EGFR | ||
| 4-Oxo-TH-thieno[3,2-c]pyridine | VEGFR2 | ||
| 4-Oxo-TH-thieno[3,2-c]pyridine | PI3K | ||
| ... | ... | ... | ... |
Experimental Protocols
The following are detailed methodologies for the key experiments proposed in the initial screening workflow.
Anticancer Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a density of approximately 5 x 105 CFU/mL in appropriate broth medium.
-
Compound Dilution: Serially dilute the 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in the broth medium in a 96-well plate to obtain a range of concentrations (e.g., 0.125 to 256 µg/mL).
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
(Optional) MBC/MFC Determination: To determine the minimum bactericidal/fungicidal concentration, subculture the contents of the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Kinase Inhibition Assay (Generic In Vitro Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the compound against a panel of protein kinases.
Protocol:
-
Reagents: Prepare assay buffer, recombinant kinase, substrate (peptide or protein), and ATP.
-
Compound Preparation: Prepare serial dilutions of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in assay buffer containing a fixed percentage of DMSO.
-
Kinase Reaction: In a 96- or 384-well plate, combine the kinase, substrate, and the test compound or vehicle control.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated product. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. For compounds showing significant inhibition, perform a dose-response study to determine the IC50 value.
Potential Signaling Pathways for Further Investigation
Should the initial screening reveal significant anticancer or kinase inhibitory activity, further investigation into the underlying mechanism of action will be necessary. Based on the known activities of related compounds, the following signaling pathways are potential targets for 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Conclusion
While the specific bioactivity of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is yet to be extensively documented, its core structure suggests a high potential for therapeutic relevance. The systematic screening workflow, detailed experimental protocols, and data management templates provided in this guide offer a robust framework for the initial exploration of this novel compound. The findings from these preliminary studies will be instrumental in guiding further mechanism of action studies, lead optimization, and the ultimate development of new therapeutic agents.
References
In-depth Technical Guide: Structural Elucidation of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Structural Analysis of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
This technical guide provides a detailed overview of the structural elucidation of the heterocyclic compound 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document synthesizes information from closely related analogs and provides a predictive framework for its characterization. The guide includes hypothesized spectroscopic data, proposed experimental protocols for its synthesis and analysis, and logical workflows for its structural confirmation.
Predicted Physicochemical Properties
While experimental data is scarce, computational predictions offer initial insights into the properties of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
| Property | Predicted Value |
| Molecular Formula | C₇H₇NOS |
| Molar Mass | 153.2 g/mol |
| Density | 1.295 ± 0.06 g/cm³ |
| Boiling Point | 417.1 ± 34.0 °C |
| pKa | 14.35 ± 0.20 |
Proposed Synthesis and Characterization Workflow
The synthesis of the target compound can be approached through a multi-step process, starting from readily available precursors. The following diagram outlines a logical workflow for its preparation and subsequent structural verification.
Caption: Proposed workflow for the synthesis and structural elucidation of the target compound.
Experimental Protocols
The following are detailed, yet generalized, experimental protocols that can be adapted for the synthesis and characterization of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. These are based on established methods for similar heterocyclic systems.
3.1. Synthesis Protocol: Modified Pictet-Spengler Reaction
A plausible synthetic route involves a variation of the Pictet-Spengler reaction, a common method for synthesizing tetrahydroisoquinoline and related heterocyclic systems.
-
Starting Material Preparation : Synthesize or procure 2-(thiophen-3-yl)ethanamine.
-
N-Acylation : React 2-(thiophen-3-yl)ethanamine with a suitable acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding N-acetyl derivative.
-
Cyclization (Dieckmann Condensation) : Subject the N-acetylated intermediate to an intramolecular Dieckmann condensation using a strong base such as sodium ethoxide in an anhydrous solvent like ethanol or toluene. This reaction should induce cyclization to form the β-keto ester, which upon hydrolysis and decarboxylation would yield the target 4-oxo-thienopyridine.
-
Purification : The crude product should be purified using column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane gradient).
3.2. Spectroscopic and Crystallographic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Dissolve a purified sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Further structural confirmation can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC to establish connectivity.
-
-
Mass Spectrometry (MS) :
-
Analyze the purified compound using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or APCI) to determine the exact mass and confirm the molecular formula.
-
-
Infrared (IR) Spectroscopy :
-
Obtain the IR spectrum of the solid sample using a KBr pellet or of a thin film on a salt plate.
-
Key vibrational frequencies to note would be the C=O stretch of the ketone and the N-H stretch (if present as a tautomer).
-
-
X-ray Crystallography :
-
Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent system.
-
Collect diffraction data on a single-crystal X-ray diffractometer to unambiguously determine the three-dimensional molecular structure.
-
Hypothesized Spectroscopic Data
Based on the analysis of structurally similar compounds, the following spectroscopic data for 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be anticipated:
4.1. NMR Spectroscopy (in CDCl₃, 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.2 | d | ~5.0 |
| H-3 | ~6.9 | d | ~5.0 |
| H-6 | ~3.5 | t | ~6.0 |
| H-7 | ~3.0 | t | ~6.0 |
| NH (amide tautomer) | ~8.0 | br s | - |
| Carbon | Chemical Shift (δ, ppm) |
| C=O (C-4) | ~195 |
| C-2 | ~125 |
| C-3 | ~128 |
| C-3a | ~135 |
| C-7a | ~140 |
| C-6 | ~45 |
| C-7 | ~28 |
4.2. Mass Spectrometry (ESI+)
| m/z | Interpretation |
| 154.0270 | [M+H]⁺ |
4.3. Infrared Spectroscopy (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (amide tautomer) |
| ~1680 | C=O stretch (ketone) |
| ~1600, ~1450 | C=C and C=N stretches |
| ~1200 | C-N stretch |
| ~700 | C-S stretch |
Logical Relationship for Structural Confirmation
The definitive structural elucidation will rely on the convergence of data from multiple analytical techniques. The logical flow for this confirmation is depicted below.
Caption: Logical flow for the confirmation of the chemical structure.
This guide provides a foundational framework for the structural elucidation of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The successful synthesis and rigorous application of the described analytical methods will be crucial in confirming its precise chemical structure and understanding its properties, which may be of significant interest to the drug development community.
Methodological & Application
Application Notes and Protocols for 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a versatile heterocyclic nucleus that has garnered significant attention in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, including as anti-arrhythmic, anti-infective, anti-inflammatory, antineoplastic, and platelet aggregation inhibitors.[1] This scaffold serves as a key building block in the development of novel therapeutic agents, particularly in the modulation of enzyme activity and signaling pathways.[2][3] While the specific 4-oxo derivative is less commonly documented, the broader class of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines has been extensively studied, notably as inhibitors of Hedgehog acyltransferase (HHAT) and phenylethanolamine N-methyltransferase (PNMT).[4][5]
These application notes provide an overview of the key applications of this scaffold, with a focus on HHAT and PNMT inhibition, along with detailed experimental protocols and quantitative data to support further research and development.
I. Inhibition of Hedgehog Acyltransferase (HHAT)
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[6] The N-terminal palmitoylation of the Sonic Hedgehog (SHH) protein, a critical step for its signaling activity, is catalyzed by Hedgehog acyltransferase (HHAT).[4] Consequently, HHAT has emerged as a promising target for cancer therapy. Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine have been identified as potent HHAT inhibitors.[4][7]
Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of the Hh ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then triggers a downstream cascade culminating in the activation of GLI transcription factors that regulate the expression of target genes involved in cell proliferation and differentiation.[2][8] HHAT inhibitors block the initial palmitoylation of SHH, thereby preventing its secretion and subsequent pathway activation.[4]
Quantitative Data: HHAT Inhibition
Several 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives have been synthesized and evaluated for their HHAT inhibitory activity. The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC50). A notable example is IMP-1575, which has been identified as a highly potent HHAT inhibitor.[4]
| Compound | Modification | HHAT IC50 (µM) | Reference |
| IMP-1575 | (R)-enantiomer with specific side chain | 0.75 | [4] |
| RUSKI-201 | Amide-linked side chain | >1 (specific value not provided) | [9] |
| (S)-enantiomer of IMP-1575 | Inactive enantiomer | No inhibition | [4] |
Experimental Protocol: Acyl-cLIP Assay for HHAT Inhibition
The acylation-coupled lipophilic induction of polarization (Acyl-cLIP) assay is a high-throughput method to measure HHAT activity and inhibition.[10]
Materials:
-
Purified HHAT enzyme
-
Fluorescently labeled SHH N-terminal peptide substrate (e.g., FAM-SHH)
-
Palmitoyl-CoA
-
Assay buffer (100 mM MES, pH 6.5, 20 mM NaCl, 1 mM DTT, 1 mM TCEP, 0.1% w/v BSA)
-
DDM buffer (20 mM HEPES, pH 7.3, 350 mM NaCl, 5% v/v glycerol, 1% w/v DDM)
-
Test compounds (4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives) dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare the reaction buffer and Palm-CoA solution.
-
In a 384-well plate, add 4 µL of reaction buffer to each well.
-
Add the test compounds at various concentrations to the wells. Include a DMSO control.
-
Prepare a master mix containing the FAM-SHH peptide and DDM buffer.
-
Add the master mix to each well.
-
Initiate the reaction by adding the purified HHAT enzyme to each well.
-
Incubate the plate at 37°C and monitor the fluorescence polarization over time.
-
The increase in fluorescence polarization corresponds to the palmitoylation of the SHH peptide.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
II. Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine.[11] Inhibitors of PNMT are valuable tools for studying the physiological roles of epinephrine and have potential therapeutic applications. The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus has been investigated as an isosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system in PNMT inhibitors.[5][12]
Biosynthesis Pathway
The catecholamine biosynthesis pathway begins with the amino acid tyrosine and proceeds through several enzymatic steps to produce dopamine, norepinephrine, and finally epinephrine.[13] PNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to norepinephrine.[11]
Experimental Protocol: PNMT Inhibition Assay
A coupled-enzyme assay can be used to measure PNMT activity and inhibition in a high-throughput format.[14] This assay relies on the conversion of the PNMT product, S-adenosyl-L-homocysteine (SAH), to S-inosyl-L-homocysteine (SIH) by SAH-deaminase, which can be monitored spectrophotometrically.[14]
Materials:
-
Recombinant human PNMT (hPNMT)
-
Norepinephrine
-
S-adenosyl-L-methionine (SAM)
-
SAH-deaminase (e.g., TM0936)
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
Test compounds (4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives) dissolved in a suitable solvent
-
96-well UV-transparent plates
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, norepinephrine, SAM, SAH-deaminase, and the test compound or vehicle control.
-
Pre-incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding hPNMT to each well.
-
Immediately monitor the decrease in absorbance at 263 nm, which corresponds to the conversion of SAH to SIH.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
The Ki value can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.[15]
III. Synthesis of the 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Core
A common and efficient method for the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is the Pictet-Spengler reaction.[12]
Experimental Protocol: Modified Pictet-Spengler Reaction
This modified protocol utilizes titanium(IV) isopropoxide to facilitate imine formation and trifluoroacetic acid for the cyclization step.
Materials:
-
2-(2-Thienyl)ethylamine
-
An appropriate aldehyde or ketone
-
Titanium(IV) isopropoxide
-
Acetic-formic anhydride
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(2-thienyl)ethylamine in DCM, add the aldehyde or ketone and titanium(IV) isopropoxide.
-
Stir the mixture at room temperature until imine formation is complete (monitored by TLC).
-
Add acetic-formic anhydride to the reaction mixture and stir.
-
Cool the mixture and add trifluoroacetic acid to catalyze the cyclization.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative.
-
The formyl group can be removed by acidic or basic hydrolysis to yield the free amine.
Conclusion
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a valuable pharmacophore in medicinal chemistry, with demonstrated applications in the development of inhibitors for important therapeutic targets such as HHAT and PNMT. The protocols and data presented herein provide a foundation for researchers to further explore the potential of this versatile heterocyclic system in drug discovery. The adaptability of the synthetic routes allows for the generation of diverse libraries of derivatives for structure-activity relationship studies, paving the way for the discovery of new and improved therapeutic agents.
References
- 1. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cusabio.com [cusabio.com]
- 7. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acylation-coupled lipophilic induction of polarisation (Acyl-cLIP): a universal assay for lipid transferase and hydrolase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PathWhiz [pathbank.org]
- 14. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the biological activity of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its derivatives. The primary focus is on their potential as antiplatelet agents targeting the P2Y12 receptor, a key player in thrombosis.[1][2][3] Additionally, a general cytotoxicity assay is described to assess off-target effects or potential applications in oncology.[4]
Introduction to 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
The 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine core structure is a prominent scaffold in a class of compounds known as thienopyridines.[2][5] Many derivatives of this class, such as clopidogrel and prasugrel, are clinically significant antiplatelet drugs.[2][6] These compounds often act as antagonists of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet activation and aggregation.[1][3] Beyond antiplatelet activity, various substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4][7][8]
The assays detailed below are designed to elucidate the mechanism of action and quantify the potency of novel derivatives of this scaffold.
Key Biological Target: P2Y12 Receptor Signaling
The P2Y12 receptor is a G protein-coupled receptor (GPCR) crucial for ADP-mediated platelet aggregation.[3][5] Upon ADP binding, the P2Y12 receptor couples to the Gi protein, leading to the inhibition of adenylyl cyclase. This reduces intracellular cyclic AMP (cAMP) levels, which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP no longer inhibits the conformational activation of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key step for platelet aggregation. Thienopyridine antagonists irreversibly bind to the P2Y12 receptor, blocking this cascade.[2][3]
Caption: P2Y12 receptor signaling pathway in platelets.
Application Note 1: P2Y12 Receptor Antagonism
This application note describes methods to quantify the inhibitory effect of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives on ADP-induced platelet aggregation.
Experimental Workflow: Platelet Function Testing
Caption: General workflow for in vitro platelet function assays.
Protocol 1: Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for measuring platelet aggregation. It measures the change in light transmission through a platelet suspension as aggregates form in response to an agonist.
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate tubes.
-
Test compounds dissolved in a suitable vehicle (e.g., DMSO).
-
Adenosine diphosphate (ADP) solution.
-
Platelet-poor plasma (PPP) as a blank.
-
Aggregometer and cuvettes.
Methodology:
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature. Carefully collect the upper PRP layer.
-
Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 1500-2000 x g for 20 minutes to pellet all cells. Collect the supernatant (PPP).
-
Adjust Platelet Count: Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Incubation: Pre-incubate the adjusted PRP with various concentrations of the test compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Aggregation Measurement:
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with the pre-incubated PRP sample in the aggregometer to set the 0% aggregation baseline.
-
Add ADP (final concentration typically 5-20 µM) to the PRP sample to induce aggregation.
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis: The primary endpoint is the maximum platelet aggregation (MPA), expressed as a percentage. Calculate the percent inhibition of platelet aggregation (IPA) relative to the vehicle control.
Protocol 2: VASP Phosphorylation Assay
This flow cytometry-based assay is highly specific for the P2Y12 receptor pathway.[9] Inhibition of the P2Y12 receptor by an antagonist leads to increased VASP phosphorylation, which can be quantified using fluorescent antibodies.
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate tubes.
-
Test compounds.
-
VASP Phosphorylation Assay Kit (containing PGE1, ADP, and fluorescently labeled anti-VASP-P antibodies).
-
Flow cytometer.
Methodology:
-
Incubation: Incubate whole blood samples with test compounds or vehicle control.
-
Stimulation:
-
To one aliquot of the treated blood, add Prostaglandin E1 (PGE1) and incubate. PGE1 stimulates adenylyl cyclase and induces maximal VASP phosphorylation (negative control).
-
To a second aliquot, add both PGE1 and ADP. ADP, via P2Y12, will inhibit adenylyl cyclase and reduce VASP phosphorylation.
-
-
Fixation and Permeabilization: Fix the cells with a fixing agent, followed by permeabilization to allow antibody entry.
-
Staining: Add the fluorescently labeled antibody specific for phosphorylated VASP (VASP-P) and incubate.
-
Flow Cytometry: Analyze the samples on a flow cytometer, gating on the platelet population.
-
Data Analysis: The Platelet Reactivity Index (PRI) is calculated from the mean fluorescence intensity (MFI) of the samples: PRI (%) = [(MFI(PGE1) - MFI(PGE1+ADP)) / MFI(PGE1)] x 100. A lower PRI indicates greater P2Y12 inhibition.
| Assay | Principle | Key Parameter(s) | Typical Agonist |
| Light Transmission Aggregometry (LTA) | Measures change in light transmission as platelets aggregate. | Maximum Platelet Aggregation (%), % Inhibition | ADP, Thrombin |
| VASP Phosphorylation Assay | Quantifies VASP phosphorylation, which is downstream of P2Y12. | Platelet Reactivity Index (PRI) % | ADP + PGE1 |
| Flow Cytometry (Activation Markers) | Measures surface expression of P-selectin and activated GPIIb/IIIa. | % Positive Cells, Mean Fluorescence Intensity | ADP, TRAP-6 |
Application Note 2: General Cytotoxicity Assessment
This protocol is for determining the general cytotoxicity of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives against a selected cell line, which is crucial for evaluating therapeutic index and off-target effects. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4]
Protocol 3: MTT Cytotoxicity Assay
Materials:
-
Selected cancer cell line (e.g., A549, K562) or a non-cancerous cell line.[4]
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microplates.
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle-only control and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
| Parameter | Description |
| IC50 | The concentration of a drug that is required for 50% inhibition in vitro. |
| GI50 | The drug concentration that inhibits 50% of cell growth.[8] |
| LC50 | The concentration of a drug that is lethal to 50% of the cells. |
Data Presentation
Quantitative data from these assays should be summarized for clear comparison.
Example Table: P2Y12 Inhibition by Novel Compounds
| Compound ID | LTA IC50 (µM) vs. 10 µM ADP | VASP PRI at 1 µM (%) | Cytotoxicity IC50 (µM) in A549 cells |
| Control (Prasugrel-AM) | 0.15 | 12.5 | > 50 |
| Compound A | 0.85 | 25.3 | > 50 |
| Compound B | 5.2 | 68.7 | 15.2 |
| Compound C | > 20 | 85.1 | > 50 |
(Note: Data are for illustrative purposes only)
Conclusion
The provided protocols offer a robust framework for the preclinical evaluation of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives. By assessing their impact on specific platelet signaling pathways and general cell health, researchers can effectively identify promising lead candidates for further development as antiplatelet agents or for other therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a Putative Kinase Inhibitor
Disclaimer: To date, public domain literature does not contain specific studies on the kinase inhibitory activity of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The following application notes and protocols are based on studies of structurally related compounds, particularly oxo-thienopyridine and oxo-pyrazolopyridine derivatives that have been investigated as kinase inhibitors. These notes are intended to provide a foundational framework for researchers and drug development professionals to explore the potential of the target compound as a kinase inhibitor.
Introduction
The thienopyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities. While the parent compound, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, has been explored for various therapeutic applications, the introduction of a carbonyl group at the 4-position to yield 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine could significantly alter its electronic and conformational properties, potentially directing its activity towards protein kinases. Structurally similar compounds, such as 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives, have demonstrated potent inhibition of Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis and inflammation[1][2]. This suggests that the 4-oxo-thienopyridine core could serve as a valuable scaffold for the design of novel kinase inhibitors.
These application notes provide a comprehensive guide for the initial assessment of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a kinase inhibitor, including protocols for in vitro kinase assays and data presentation guidelines.
Data Presentation
Quantitative data from kinase inhibition assays should be meticulously organized to facilitate comparative analysis. The following table format is recommended for presenting the inhibitory activity of the test compound against a panel of kinases.
Table 1: Kinase Inhibition Profile of a Representative Oxo-Thienopyridine Analog
| Kinase Target | Test Compound | IC50 (nM) | Assay Type | Reference |
| RIP1 | Compound 22 (7-oxo-pyrazolopyridine derivative) | <10 | Biochemical | [1] |
| c-Met | Compound 8c (pyrazolo[4,3-c]pyridine derivative) | 68 | Enzymatic | [3] |
| PIM-1 | Compound 8g (4-oxo-pyrimidinone derivative) | 373 | Biochemical | [4] |
| Hsp90 | Compound 6i (thieno[2,3-c]pyridine derivative) | 10,800 (10.8 µM) | Cell-based | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments in the evaluation of a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity and its inhibition.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in kinase assay buffer.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the engagement of the test compound with its target kinase within a cellular environment.
Materials:
-
Cultured cells expressing the target kinase
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (test compound)
-
DMSO (vehicle control)
-
PCR tubes
-
Thermal cycler
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Cell Lysis: Harvest and lyse the cells.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures using a thermal cycler for 3 minutes.
-
Protein Precipitation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and precipitated proteins.
-
Quantification of Soluble Protein: Collect the supernatant (soluble fraction) and quantify the amount of the target kinase using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the test compound indicates target engagement.
Visualizations
Diagrams are provided to illustrate key experimental workflows and conceptual relationships.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
References
- 1. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
Application Notes and Protocols for the In Vitro Evaluation of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives, a class of compounds showing promise in anticancer research. This document outlines detailed protocols for key assays to assess their cytotoxic and apoptotic effects, and potential mechanisms of action, including the inhibition of Heat shock protein 90 (Hsp90) and induction of cell cycle arrest.
Data Presentation: Anticancer Activity
The following tables summarize the in vitro anticancer activity of various thieno[3,2-c]pyridine and related derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that gives half-maximal response) in micromolar (µM).
Table 1: IC50 Values of Thieno[2,3-c]pyridine Derivatives Against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | T47D (Breast) | HSC3 (Head and Neck) | RKO (Colorectal) | Reference |
| 6a | - | - | 14.5 µM | 24.4 µM | [1] |
| 6i | 16.4 µM | 11.7 µM | 10.8 µM | 12.4 µM | [1] |
Table 2: IC50 Values of Pyridothienopyrimidine Derivatives Against Cancer Cell Lines and EGFR
| Compound | HepG-2 (Liver) | MCF-7 (Breast) | EGFR Kinase | Reference |
| 3a | 1.17 µM | 1.35 µM | 7.27 nM | [2] |
| 4a | 1.89 µM | 2.11 µM | - | [2] |
| 5a | 1.25 µM | 1.42 µM | 8.01 nM | [2] |
| 6b | 2.13 µM | 2.44 µM | - | [2] |
| 8b | 2.21 µM | 2.53 µM | - | [2] |
| 9b | 2.51 µM | 2.79 µM | 17.29 nM | [2] |
| Erlotinib | - | - | 27.01 nM | [2] |
Table 3: IC50 Values of Thieno[2,3-b]pyridine Derivatives Against Leukemia Cell Lines
| Compound | CCRF-CEM (Sensitive) | CEM/ADR5000 (Resistant) | Reference |
| 3a | >50 µM | >50 µM | [3] |
| 3b | 2.580 µM | 4.486 µM | [3] |
| 3e | >50 µM | >50 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy in the evaluation of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability and proliferation in response to the test compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value for each compound.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with the test compounds using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at the desired concentrations for the specified time. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in cells treated with the test compounds using PI staining and flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at desired concentrations for the selected duration.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash once with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours.
-
Cell Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow relevant to the in vitro evaluation of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives.
Caption: Hsp90 signaling pathway and its inhibition.
Caption: Mechanism of G2/M cell cycle arrest.
Caption: Experimental workflow for in vitro evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in various matrices. The methodologies are based on established analytical techniques for structurally related compounds and are intended to serve as a comprehensive guide for method development and validation.
Introduction
4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound of interest in pharmaceutical research. Accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical approaches for its determination: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV offers a cost-effective and robust method for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, making it ideal for bioanalytical applications.[1][2]
Analytical Methods Overview
A summary of the proposed analytical methods for the quantification of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is presented below. These methods are starting points and may require optimization based on specific sample matrices and instrumentation.
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and 0.1% Phosphoric Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Table 2: Proposed LC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
| LC Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for analyte retention and separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor ion > Product ion (To be determined by infusion) |
| Collision Energy | To be optimized |
Experimental Protocols
HPLC-UV Method Protocol
This protocol is designed for the quantification of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in bulk drug substance or pharmaceutical formulations.
3.1.1. Materials and Reagents
-
4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
3.1.2. Standard Solution Preparation
-
Prepare a stock solution of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
3.1.3. Sample Preparation (for a tablet formulation)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of water and acetonitrile), sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3.1.4. Chromatographic Analysis
-
Set up the HPLC system according to the parameters in Table 1.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions for quantification.
Caption: Workflow for HPLC-UV analysis.
LC-MS/MS Method Protocol
This protocol is suitable for the quantification of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in biological matrices such as plasma or urine, offering high sensitivity and selectivity.[3][4]
3.2.1. Materials and Reagents
-
4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other biological matrix)
3.2.2. Standard and QC Sample Preparation
-
Prepare stock solutions of the analyte and IS (1 mg/mL) in methanol.
-
Prepare working solutions by diluting the stock solutions.
-
Spike blank biological matrix with working solutions to prepare calibration standards and quality control (QC) samples at various concentrations.
3.2.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of IS working solution and vortex.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3.2.4. LC-MS/MS Analysis
-
Optimize mass spectrometer parameters by infusing a standard solution of the analyte to determine the precursor ion and optimal product ions for Multiple Reaction Monitoring (MRM).
-
Set up the LC-MS/MS system according to the parameters in Table 2.
-
Analyze the prepared samples.
Caption: Workflow for LC-MS/MS bioanalysis.
Method Validation
Both proposed methods should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity and Selectivity: Assessed by analyzing blank samples of the matrix to ensure no interference at the retention time of the analyte.
-
Linearity: A minimum of five concentrations should be used to establish the linear range. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determined by replicate analysis of QC samples at low, medium, and high concentrations. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Stability: The stability of the analyte in the sample matrix under various storage and processing conditions (freeze-thaw, short-term, long-term) should be evaluated.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in these application notes provide a robust framework for the quantitative analysis of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Proper method validation is essential to ensure reliable and accurate results in research, development, and quality control settings.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis and potential biological evaluation of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine analogs. This class of compounds holds significant promise in medicinal chemistry, with potential applications as anticancer agents and kinase inhibitors.
Introduction
The 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a heterocyclic structure of interest in drug discovery. Its rigid, fused-ring system provides a unique three-dimensional arrangement for substituent groups, making it an attractive framework for the design of specific enzyme inhibitors. Thienopyridine derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This protocol focuses on a reliable method for the synthesis of the 4-oxo analogs and outlines key experiments for their biological characterization.
Synthesis of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Analogs
A robust and versatile method for the synthesis of the target scaffold is the Gewald three-component reaction.[2][3] This reaction involves the condensation of a substituted piperidin-4-one, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a base.
Experimental Workflow for Synthesis
References
Application of 4-oxo-thienopyridines in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-oxo-thienopyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This structural framework is a key component in a variety of therapeutic agents, demonstrating a broad spectrum of applications ranging from antiplatelet therapy to anticancer and anti-inflammatory treatments. The fusion of a thiophene ring with a pyridinone core provides a unique three-dimensional structure that can effectively interact with a range of biological targets. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with the therapeutic effects of 4-oxo-thienopyridine derivatives.
Therapeutic Applications and Mechanisms of Action
The versatility of the 4-oxo-thienopyridine core allows for its application in multiple therapeutic areas. The primary areas of investigation include:
-
Antiplatelet Aggregation: Thienopyridine derivatives are well-established as antagonists of the P2Y12 receptor, a crucial player in ADP-induced platelet aggregation.[1][2][3] By irreversibly binding to this receptor, they inhibit the downstream signaling cascade that leads to thrombus formation.[2][3] This mechanism of action is central to the clinical use of drugs like clopidogrel and prasugrel in preventing atherothrombotic events.[4]
-
Anticancer Activity: Several 4-oxo-thienopyridine derivatives have been developed as potent inhibitors of various protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis.[5][6][7] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (MAPK), which are critical components of signaling pathways that drive tumor growth and metastasis.[5][6][8][9]
-
Anti-inflammatory Effects: The inhibition of pro-inflammatory signaling pathways, such as the p38 MAPK pathway, by 4-oxo-thienopyridine compounds contributes to their anti-inflammatory properties.[9][10] These compounds have shown potential in mitigating inflammatory responses, suggesting their utility in treating various inflammatory disorders.
Quantitative Data Summary
The following tables summarize the quantitative biological data for representative 4-oxo-thienopyridine derivatives and related thienopyridine compounds from various studies.
| Compound ID | Target | Assay Type | IC50 / GI50 / Ki | Cell Line / System | Reference |
| Anticancer Activity | |||||
| 11n | VEGFR-2 (inferred) | MTT Assay | IC50: 2.67 µM | MCF-7 (Breast Cancer) | [5] |
| MTT Assay | IC50: 6.84 µM | SW-480 (Colon Cancer) | [5] | ||
| MTT Assay | IC50: 7.20 µM | HEPG-2 (Liver Cancer) | [5] | ||
| MTT Assay | IC50: 2.09 µM | HUVEC (Endothelial) | [5] | ||
| 8a | p38α MAPK (inferred) | MTT Assay | IC50: 3.68 µM | MCF-7 (Breast Cancer) | [7] |
| MTT Assay | IC50: 4.92 µM | PC-3 (Prostate Cancer) | [7] | ||
| MTT Assay | IC50: 4.88 µM | HCT-116 (Colon Cancer) | [7] | ||
| 8b | p38α MAPK (inferred) | MTT Assay | IC50: 5.13 µM | MCF-7 (Breast Cancer) | [7] |
| MTT Assay | IC50: 5.44 µM | PC-3 (Prostate Cancer) | [7] | ||
| MTT Assay | IC50: 5.65 µM | HCT-116 (Colon Cancer) | [7] | ||
| 6 | VEGFR-2 | Enzyme Inhibition | IC50: 60.83 nM | HCT-116 (Colon Cancer) | [11] |
| MTT Assay | IC50: 9.3 µM | HCT-116 (Colon Cancer) | [11] | ||
| MTT Assay | IC50: 7.8 µM | HepG-2 (Liver Cancer) | [11] | ||
| Anti-inflammatory Activity | |||||
| 7a | Nitric Oxide Production | NO Assay | IC50: 76.6 µM | RAW 264.7 Macrophages | [12] |
| 7f | Nitric Oxide Production | NO Assay | IC50: 96.8 µM | RAW 264.7 Macrophages | [12] |
| 9a | Nitric Oxide Production | NO Assay | IC50: 83.1 µM | RAW 264.7 Macrophages | [12] |
| 9d | Nitric Oxide Production | NO Assay | IC50: 88.7 µM | RAW 264.7 Macrophages | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of 4-oxo-thienopyridines.
Chemical Synthesis: Gewald Reaction for 2-Aminothiophene Precursors
The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes, which are key intermediates for the construction of the thienopyridine scaffold.[13][14][15][16][17]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone or aldehyde (10 mmol), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (10 mmol), and elemental sulfur (10 mmol, 0.32 g).
-
Solvent and Catalyst: Add a suitable solvent such as ethanol or dimethylformamide (30 mL) and a catalytic amount of a base, typically a secondary amine like morpholine or piperidine, or an organic base like triethylamine (0.5 mL).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the collected solid or the organic extract with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized 2-aminothiophene derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Synthesis of 4-oxo-thienopyridine Core
The 2-aminothiophene precursors can be cyclized to form the 4-oxo-thienopyridine core through various methods, including reaction with acetoacetate derivatives.[6]
Protocol:
-
Reaction Setup: In a suitable flask, dissolve the 2-aminothiophene-3-carbonitrile derivative (10 mmol) and ethyl acetoacetate (10 mmol) in a high-boiling solvent like diphenyl ether or Dowtherm A.
-
Reaction Conditions: Heat the reaction mixture to reflux (around 250 °C) for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, allow the mixture to cool to room temperature. The product often precipitates upon cooling. Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation.
-
Purification: Collect the solid product by filtration, wash it with hexane, and then with a polar solvent like ethanol to remove impurities. Further purification can be achieved by recrystallization.
-
Characterization: Characterize the final 4-oxo-thienopyridine product using 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.
Biological Evaluation: In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a general method to assess the inhibitory activity of 4-oxo-thienopyridine derivatives against a specific protein kinase (e.g., VEGFR-2, p38 MAPK).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the target kinase and its specific substrate in the kinase buffer.
-
Prepare a solution of ATP in the kinase buffer.
-
-
Assay Procedure:
-
Perform serial dilutions of the test compound stock solution in kinase buffer to achieve the desired final concentrations.
-
In a 96-well or 384-well plate, add the diluted test compounds. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Add the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and quantify the kinase activity. A common method is to use a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced.
-
Alternatively, methods that detect the phosphorylation of the substrate using specific antibodies can be employed (e.g., ELISA, TR-FRET).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Biological Evaluation: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21]
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the 4-oxo-thienopyridine compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug as a positive control.
-
Incubation: Incubate the cells with the compounds for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well (e.g., 10 µL per 100 µL of medium) and incubate for another 2-4 hours at 37 °C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 (concentration for 50% inhibition) value by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by 4-oxo-thienopyridine derivatives.
Caption: P2Y12 Receptor Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway in Angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative a ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06744D [pubs.rsc.org]
- 7. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Gewald Reaction [organic-chemistry.org]
- 16. d-nb.info [d-nb.info]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of a 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Library for FLT3 Kinase Inhibitors
An illustrative high-throughput screening campaign was conducted to identify novel inhibitors of Fms-like Tyrosine Kinase 3 (FLT3), a key target in acute myeloid leukemia, from a diverse library of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives. The primary screen of 10,000 compounds at a concentration of 10 µM yielded a hit rate of 0.8%, identifying 80 initial hits. These were subsequently subjected to a confirmation screen and dose-response analysis to determine their potency.
Introduction
The 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, known to interact with a variety of biological targets. Derivatives of the broader thienopyridine class have shown promise as inhibitors of protein kinases, which are critical targets in oncology.[1][2] Fms-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells.[3] Mutations in FLT3 are common in Acute Myeloid Leukemia (AML), making it a key therapeutic target.[4] This document outlines a high-throughput screening (HTS) campaign to identify potent FLT3 inhibitors from a focused library of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine compounds.
Assay Principle
The screening campaign utilizes the ADP-Glo™ Kinase Assay, a luminescent ADP detection assay. The kinase reaction produces ADP, which is converted to ATP in the first step. In the second step, the newly synthesized ATP is used by luciferase to generate light. The luminescence signal is directly proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase. Inhibitors of the kinase will therefore lead to a decrease in ADP production and a lower luminescence signal.
Data Presentation
The results of the screening cascade are summarized below. Quantitative data is presented to illustrate the process of hit identification and characterization.
Table 1: Summary of Primary High-Throughput Screen
| Parameter | Value |
| Library Size | 10,000 |
| Compound Concentration | 10 µM |
| Target | FLT3 Kinase |
| Assay Format | ADP-Glo™ Luminescence |
| Z'-factor | 0.85 |
| Primary Hit Cutoff | >50% Inhibition |
| Number of Primary Hits | 80 |
| Hit Rate | 0.8% |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | Scaffold | IC50 (nM) |
| HTS-001 | 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 75 |
| HTS-002 | 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 150 |
| HTS-003 | 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 320 |
| HTS-004 | 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 850 |
| Staurosporine (Control) | Indolocarbazole | 5 |
Experimental Protocols
Detailed methodologies for the key experiments in the HTS campaign are provided below.
Protocol 1: Primary High-Throughput Screening (HTS)
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each compound from the 10 mM DMSO stock library plates to 384-well white, solid-bottom assay plates. This results in a final compound concentration of 10 µM in a 20 µL reaction volume.
-
Enzyme and Substrate Preparation: Prepare a 2X FLT3 kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5). The final concentrations in the well will be 5 ng/µL FLT3 and 0.2 µg/µL substrate peptide.
-
Reaction Initiation: Add 10 µL of the 2X kinase/substrate solution to each well of the assay plate containing the pre-dispensed compounds.
-
Incubation: Mix the plates on a plate shaker for 1 minute and then incubate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader (e.g., PerkinElmer EnSight).
Protocol 2: Confirmatory Screening
-
Hit Selection: Select the 80 compounds identified in the primary screen for re-testing.
-
Assay Execution: Repeat the primary HTS protocol for the selected hits in triplicate to confirm their inhibitory activity.
-
Data Analysis: Calculate the percent inhibition for each compound. Hits are confirmed if they consistently show >50% inhibition.
Protocol 3: IC50 Determination (Dose-Response)
-
Serial Dilution: For each confirmed hit, create a 10-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.
-
Compound Plating: Dispense 20 nL of each concentration into a 384-well assay plate.
-
Assay Execution: Follow the primary HTS protocol (steps 2-7) for the dose-response plates.
-
Data Analysis: Normalize the data using positive (no enzyme) and negative (DMSO vehicle) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Visualizations
Diagrams illustrating the experimental workflow and the targeted biological pathway are provided below.
Caption: High-Throughput Screening Workflow for Kinase Inhibitors.
Caption: Simplified FLT3 Signaling Pathway and Point of Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacological Study of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the pharmacological evaluation of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a member of the thienopyridine class of compounds. Thienopyridines are well-established as antagonists of the P2Y12 receptor, a critical mediator of platelet activation and thrombus formation.[1][2][3] The following protocols and data summaries are designed to guide the investigation of this compound's potential as an antiplatelet agent.
Overview of the P2Y12 Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) expressed on the surface of platelets. Its activation by adenosine diphosphate (ADP) initiates a signaling cascade that leads to platelet aggregation and thrombus formation. Antagonism of this receptor is a clinically validated strategy for the prevention of atherothrombotic events.
Experimental Workflows
A systematic approach to characterizing the pharmacology of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves a series of in vitro and in vivo assays.
Quantitative Data Summary
The following tables summarize key quantitative parameters for established P2Y12 receptor ligands and provide a template for presenting data for 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Table 1: In Vitro P2Y12 Receptor Binding and Functional Activity
| Compound/Radioligand | Assay Type | Cell/Tissue Source | Ki (nM) | IC50 (nM) | Reference |
| [3H]PSB-0413 | Radioligand Binding | Human Platelets | 3.3 ± 0.6 | - | [4] |
| [3H]PSB-0413 | Radioligand Binding | Mouse Platelets | 14 ± 4.5 | - | [4] |
| R-138727 (Prasugrel active metabolite) | ADP-induced Platelet Aggregation | Human Platelets | - | 5.3 | [5] |
| 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Radioligand Binding | CHO-hP2Y12 cells | TBD | - | |
| 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | cAMP Functional Assay | CHO-hP2Y12 cells | - | TBD | |
| 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | ADP-induced Platelet Aggregation | Human Platelets | - | TBD |
TBD: To be determined
Table 2: In Vivo Efficacy and Safety
| Compound | Animal Model | Dose | Endpoint | Result | Reference |
| Ticlopidine | Gerbil Carotid Artery Thrombosis | 3 mg/kg | Thrombus formation frequency | Significant decrease | [6] |
| Ticlopidine | Gerbil Carotid Artery Thrombosis | 10 mg/kg | Thrombus formation frequency | Significant decrease | [6] |
| Aspirin | Gerbil Carotid Artery Thrombosis | 2 mg/kg | Thrombus formation frequency | Significant decrease | [6] |
| 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | FeCl3-induced Carotid Artery Thrombosis (Rat) | TBD | Time to Occlusion (min) | TBD | |
| 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Tail Bleeding Time (Rat) | TBD | Bleeding Time (s) | TBD |
TBD: To be determined
Detailed Experimental Protocols
In Vitro Assays
This protocol is adapted from established methods for P2Y12 receptor binding.[4][5][7]
Objective: To determine the binding affinity (Ki) of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine for the human P2Y12 receptor.
Materials:
-
CHO cells stably expressing the human P2Y12 receptor (CHO-hP2Y12).
-
[3H]PSB-0413 (specific activity ~50-80 Ci/mmol) or other suitable P2Y12 radioligand.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM unlabeled P2Y12 antagonist (e.g., Cangrelor).
-
96-well filter plates (GF/C).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-hP2Y12 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of various concentrations of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (or vehicle for total binding).
-
50 µL of binding buffer (for total and test compound wells) or 50 µL of 10 µM unlabeled antagonist (for non-specific binding).
-
50 µL of [3H]PSB-0413 at a final concentration close to its Kd (~3 nM).
-
50 µL of cell membrane preparation (5-20 µg protein/well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol measures the functional antagonism of the Gi-coupled P2Y12 receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional potency (IC50) of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in inhibiting ADP-mediated suppression of cAMP.
Materials:
-
CHO-hP2Y12 cells.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Forskolin (adenylyl cyclase activator).
-
ADP.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
384-well white opaque plates.
Procedure:
-
Cell Preparation:
-
Seed CHO-hP2Y12 cells in a 384-well plate and grow to 80-90% confluency.
-
-
Assay:
-
Wash the cells once with assay buffer.
-
Add 10 µL of various concentrations of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine or vehicle control to the wells and incubate for 15-30 minutes at 37°C.
-
Add 10 µL of a mixture of Forskolin (to stimulate cAMP production) and ADP (at its EC80 concentration for P2Y12 activation).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data to the response in the absence of ADP (100%) and the maximal inhibition by ADP (0%).
-
Determine the IC50 value by fitting the concentration-response curve using non-linear regression.
-
In Vivo Assays
This is a widely used model to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting.[8][9]
Objective: To assess the in vivo antithrombotic efficacy of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Surgical microscope.
-
Doppler flow probe.
-
Ferric chloride (FeCl3) solution (10% in distilled water).
-
Filter paper discs (2 mm diameter).
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully separate the artery from the surrounding tissue and place a Doppler flow probe around it to monitor blood flow.
-
-
Drug Administration:
-
Administer 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine or vehicle control via the desired route (e.g., oral gavage or intravenous injection) at a predetermined time before thrombus induction.
-
-
Thrombus Induction:
-
Apply a filter paper disc saturated with 10% FeCl3 solution to the adventitial surface of the carotid artery for 5 minutes.
-
Remove the filter paper and rinse the area with saline.
-
-
Monitoring and Endpoint:
-
Continuously monitor the carotid artery blood flow using the Doppler probe.
-
The primary endpoint is the time to complete occlusion (cessation of blood flow). A cutoff time (e.g., 60 minutes) should be established.
-
-
Data Analysis:
-
Compare the time to occlusion between the treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
This assay is essential for evaluating the potential bleeding risk associated with the test compound.[8]
Objective: To assess the effect of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine on hemostasis.
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Scalpel or sharp blade.
-
Filter paper.
-
Timer.
Procedure:
-
Animal Preparation and Drug Administration:
-
Administer 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine or vehicle control as in the thrombosis model.
-
At the time of peak effect, anesthetize the rat.
-
-
Bleeding Time Measurement:
-
Transect the tail 5 mm from the tip with a sharp scalpel.
-
Immediately start a timer.
-
Gently blot the bleeding tail with filter paper every 30 seconds, being careful not to disturb the forming clot.
-
The bleeding time is the time from transection until bleeding has stopped for at least 30 seconds.
-
A cutoff time (e.g., 900 seconds) should be set to prevent excessive blood loss.
-
-
Data Analysis:
-
Compare the bleeding times between the treated and vehicle control groups using appropriate statistical analysis.
-
References
- 1. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its derivatives. A plausible and efficient synthetic route involves a multi-step process, including the formation of a thieno[3,2-c]pyran-4-one intermediate, followed by reaction with a nitrogen source, such as hydrazine hydrate, to yield the desired thieno[3,2-c]pyridin-4-one core.[1][2][3]
Issue 1: Low or No Yield of the Thieno[3,2-c]pyran-4-one Intermediate
-
Question: I am not getting a good yield for the initial thieno[3,2-c]pyran-4-one intermediate when reacting a 2H-pyran-2-one-3-carbonitrile with a mercaptoacetate. What could be the problem?
-
Answer: Low yields at this stage can often be attributed to several factors:
-
Base and Solvent System: The choice of base and solvent is critical for this condensation reaction. Triethylamine in DMF has been shown to be an effective combination for similar syntheses.[1] If you are using other bases like potassium carbonate or sodium ethoxide, you might experience lower yields or side reactions.
-
Reaction Temperature: The reaction should typically be run at room temperature. Elevated temperatures can lead to decomposition of starting materials or the formation of unwanted byproducts.
-
Purity of Reactants: Ensure that your starting materials, particularly the methyl mercaptoacetate and the pyran-2-one derivative, are of high purity. Impurities can interfere with the reaction.
-
Reaction Time: While the reaction is generally complete within a few hours, monitoring by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. Stopping the reaction too early or letting it run for too long can decrease the yield of the desired intermediate.
-
Issue 2: Low Yield in the Final Cyclization Step with Hydrazine Hydrate
-
Question: The conversion of the thieno[3,2-c]pyran-4-one intermediate to the final 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine using hydrazine hydrate is inefficient. How can I improve the yield?
-
Answer: This cyclization is a critical step, and its efficiency can be influenced by the following:
-
Solvent: Dimethylformamide (DMF) is a suitable solvent for this reaction, often leading to good yields.[1]
-
Temperature: The reaction with hydrazine hydrate typically requires heating. An optimal temperature is around 80°C.[1] Lower temperatures may result in an incomplete reaction, while higher temperatures could lead to degradation.
-
Stoichiometry of Hydrazine Hydrate: Using a slight excess of hydrazine hydrate can help drive the reaction to completion. However, a large excess should be avoided as it can complicate the purification process.
-
Purity of the Intermediate: Impurities from the previous step can inhibit the cyclization. Ensure the thieno[3,2-c]pyran-4-one intermediate is sufficiently pure before proceeding.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble isolating a pure product. What are the common impurities and how can I remove them?
-
Answer: Purification challenges can arise from unreacted starting materials, intermediates, or side products.
-
Common Impurities: Potential impurities include unreacted thieno[3,2-c]pyran-4-one, side products from the reaction with hydrazine, and polymeric materials.
-
Purification Strategy:
-
Crystallization: The crude product can often be purified by crystallization from a suitable solvent. Ethanol or a mixture of DMF and water are good starting points to try.
-
Column Chromatography: If crystallization is ineffective, column chromatography on silica gel is a reliable method. A solvent system of ethyl acetate and hexane or dichloromethane and methanol can be effective for eluting the desired product.
-
Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most critical step for maximizing the overall yield?
-
A1: Both the formation of the thieno[3,2-c]pyran-4-one intermediate and the subsequent cyclization with hydrazine are critical. However, ensuring a high yield and purity of the thieno[3,2-c]pyran-4-one intermediate is paramount, as impurities can significantly hinder the final cyclization step.[1]
-
-
Q2: Can I use a different nitrogen source instead of hydrazine hydrate?
-
A2: While hydrazine hydrate is commonly used to form the N-amino pyridinone ring, other primary amines could potentially be used to synthesize N-substituted derivatives. However, the reaction conditions would likely need to be re-optimized for each new amine.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the disappearance of starting materials and the appearance of the product spot.
-
-
Q4: Are there any known side reactions to be aware of?
-
A4: In the cyclization step with hydrazine, side reactions can include the formation of hydrazones with any carbonyl impurities or incomplete cyclization. In the initial step, dimerization or polymerization of the starting materials can occur if the reaction conditions are not optimal.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for the One-Pot Synthesis of N-aminothieno[3,2-c]pyridin-4-ones [1]
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Et3N | 80 | 10 | 30 |
| 2 | DMF | Et3N | 80 | 3 | 80 |
| 3 | DMSO | Et3N | 80 | 3 | 75 |
| 4 | Toluene | Et3N | 80 | 12 | 20 |
| 5 | DMF | K2CO3 | 80 | 8 | 45 |
| 6 | DMF | DBU | 80 | 5 | 60 |
Note: The data is for the synthesis of substituted methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates, but provides a strong indication of optimal conditions for the synthesis of the parent 4-oxo compound.
Experimental Protocols
Protocol 1: Stepwise Synthesis of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Adapted from Sahu et al., 2016)[1]
Step A: Synthesis of the Thieno[3,2-c]pyran-4-one Intermediate
-
To a solution of an appropriate 4-methylthio-2H-pyran-2-one-3-carbonitrile derivative (1 mmol) in DMF (10 mL), add methyl mercaptoacetate (1.2 mmol) and triethylamine (1.5 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the thieno[3,2-c]pyran-4-one intermediate.
Step B: Synthesis of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
-
Dissolve the thieno[3,2-c]pyran-4-one intermediate (1 mmol) in DMF (10 mL).
-
Add hydrazine hydrate (1.5 mmol) to the solution.
-
Heat the reaction mixture at 80°C for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative.
Mandatory Visualization
Caption: Stepwise synthesis workflow for 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Caption: Troubleshooting decision tree for low yield synthesis.
References
Technical Support Center: 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering byproducts and other issues during the synthesis of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is producing a significant amount of an unexpected isomer. How can I identify and minimize it?
Answer:
A common issue in the synthesis of substituted thieno[3,2-c]pyridines is the formation of regioisomers. This often occurs during the cyclization step, such as the Pictet-Spengler reaction, where the electrophilic aromatic substitution can occur at different positions on the thiophene ring.
Troubleshooting Steps:
-
Structural Elucidation:
-
NMR Spectroscopy: Carefully analyze the 1H and 13C NMR spectra of your product mixture. The coupling constants and chemical shifts of the thiophene protons can help distinguish between different isomers. For example, the coupling constants between protons on the thiophene ring will differ depending on their relative positions.
-
Mass Spectrometry (MS): While MS will likely show the same mass for the isomers, fragmentation patterns in MS/MS experiments may differ, providing clues to the substitution pattern.
-
2D NMR: Techniques like COSY, HSQC, and HMBC are invaluable for unambiguously determining the connectivity of the atoms and confirming the structure of the main product and the isomeric byproduct.
-
-
Minimizing Isomer Formation:
-
Protecting Groups: The choice of protecting group on the amine can influence the regioselectivity of the cyclization. It has been reported that certain protecting groups can lead to inseparable mixtures of regioisomers. Experiment with different protecting groups (e.g., Boc, Cbz, or specialized groups like Nvoc) to see if one favors the desired isomer.[1]
-
Reaction Conditions: Systematically vary the reaction temperature, solvent, and acid catalyst. Lowering the temperature may increase the selectivity of the reaction. The choice of acid catalyst (e.g., HCl, TFA, BF3·OEt2) can also impact the product distribution.
-
FAQ 2: I am observing peaks in my LC-MS analysis that suggest over-oxidation of my product. What are these byproducts and how can I avoid them?
Answer:
During the synthesis of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, particularly if an oxidation step is involved to introduce the ketone, over-oxidation can lead to the formation of N-oxides and/or S-oxides (sulfoxides or sulfones). The nitrogen of the pyridine ring and the sulfur of the thiophene ring are susceptible to oxidation.
Potential Over-oxidation Byproducts:
| Byproduct Name | Molecular Formula | Key Identifying Features in MS |
| N-Oxide | C7H7NO2S | [M+H]+ ion at m/z corresponding to an addition of 16 amu to the product mass. |
| S-Oxide (Sulfoxide) | C7H7NO2S | [M+H]+ ion at m/z corresponding to an addition of 16 amu to the product mass. |
| S,S-Dioxide (Sulfone) | C7H7NO3S | [M+H]+ ion at m/z corresponding to an addition of 32 amu to the product mass. |
Troubleshooting Steps:
-
Choice of Oxidant: The choice of oxidizing agent is critical. Milder oxidants are less likely to cause over-oxidation. If you are using a strong oxidant, consider switching to a more controlled system.
-
Control of Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Use of excess oxidant will significantly increase the formation of over-oxidized byproducts.
-
Temperature Control: Perform the oxidation at the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Lower temperatures generally reduce the rate of side reactions.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction as soon as the starting material is consumed and before significant amounts of over-oxidized products are formed.
FAQ 3: My final product is impure, and I suspect byproducts from the initial cyclization. What are the likely culprits in a Pictet-Spengler type reaction?
Answer:
The Pictet-Spengler reaction, a common method to construct the tetrahydrothieno[3,2-c]pyridine core, can have several byproducts if not optimized.
Potential Byproducts and their Formation:
-
Incomplete Cyclization: The intermediate imine may be present in the final product if the cyclization is not complete. This can be due to insufficient acid catalysis or reaction time.
-
Dimerization/Polymerization: Under harsh acidic conditions or high concentrations, the starting materials or reactive intermediates can polymerize.
-
Side reactions of the aldehyde: If using a reactive aldehyde, it may undergo self-condensation or other side reactions.
Troubleshooting Workflow for Pictet-Spengler Reaction:
Caption: Troubleshooting workflow for the Pictet-Spengler reaction.
FAQ 4: I have identified 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine as an impurity in my Ticlopidine synthesis. What is its origin?
Answer:
4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS No: 68559-60-4) is a known impurity of the antiplatelet drug Ticlopidine, often referred to as Ticlopidine Impurity B.[][3] Its presence can be a result of oxidation of the tetrahydrothienopyridine ring system, either during the synthesis or as a degradation product.
Possible Formation Pathways:
-
Oxidation of the C4-methylene group: The methylene group adjacent to the nitrogen in the tetrahydrothienopyridine ring can be susceptible to oxidation, leading to the formation of the corresponding lactam (the 4-oxo derivative).
-
Hydrolysis of an intermediate: Certain synthetic routes may involve intermediates that can hydrolyze to form the lactam.
To minimize its formation, it is crucial to use purified starting materials and reagents and to perform the synthesis under an inert atmosphere to prevent oxidation.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction by Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate. Also spot the starting material(s) and, if available, a standard of the expected product for comparison.
-
Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The choice of mobile phase will depend on the polarity of the compounds and should be optimized to achieve good separation.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow it to dry. Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or iodine).
-
Analysis: Compare the Rf values of the spots in the reaction mixture to those of the starting materials and product standard to assess the progress of the reaction. The appearance of new spots may indicate the formation of byproducts.
Protocol 2: General Procedure for Product and Byproduct Analysis by LC-MS
-
Sample Preparation: Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration appropriate for LC-MS analysis (typically in the low µg/mL range).
-
Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., a C18 column). Develop a gradient elution method using a mobile phase system such as water and acetonitrile, both often containing a small amount of an acid like formic acid to improve peak shape and ionization.
-
Mass Spectrometric Detection: As the compounds elute from the column, they are introduced into the mass spectrometer. Acquire data in both positive and negative ion modes to ensure detection of all components.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times of the different components. Examine the mass spectrum for each peak to determine the molecular weight of the corresponding compound. This will help in identifying the desired product and any potential byproducts based on their expected masses. Further fragmentation analysis (MS/MS) can provide structural information for unknown impurities.
Protocol 3: General Procedure for Structural Elucidation by NMR Spectroscopy
-
Sample Preparation: Purify the compound of interest (either the main product or an isolated byproduct) by a suitable method such as column chromatography or preparative HPLC. Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1H NMR: Acquire a 1H NMR spectrum. Analyze the chemical shifts, integration, and coupling patterns to get information about the number and types of protons and their connectivity.
-
13C NMR: Acquire a 13C NMR spectrum (often proton-decoupled). This provides information on the number and types of carbon atoms in the molecule.
-
2D NMR (if necessary): If the structure cannot be unambiguously determined from 1D NMR, perform 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the overall connectivity of the molecule.
-
-
Structure Determination: Combine the information from all NMR experiments to elucidate the complete structure of the compound.
Signaling Pathways and Logical Relationships
The formation of byproducts can be visualized as a branching from the main reaction pathway.
References
Technical Support Center: Purification of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product during recrystallization, resulting in a low yield. What are the possible causes and solutions?
Answer:
Low recovery after recrystallization can be attributed to several factors:
-
High Solubility in the Recrystallization Solvent: The chosen solvent may be too effective at dissolving the compound, even at low temperatures.
-
Insufficient Cooling: The crystallization process may not be complete if the solution is not cooled for a sufficient amount of time or to a low enough temperature.
-
Premature Filtration: Filtering the crystals before crystallization is complete will result in product loss in the mother liquor.
-
Excessive Washing: Washing the isolated crystals with too much solvent can redissolve some of the product.
Troubleshooting Steps:
-
Solvent Selection:
-
If the product is too soluble, consider a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A co-solvent system (e.g., a good solvent and a poor solvent) can be effective.
-
For 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride, recrystallization from isopropanol (i-PrOH) has been reported to be effective.[1] For other derivatives, dichloromethane has been used.
-
-
Optimize Cooling:
-
Ensure the solution is cooled slowly to allow for the formation of larger, purer crystals.
-
After initial cooling to room temperature, place the flask in an ice bath and then in a freezer to maximize crystal formation. A study on a similar synthesis allowed for crystallization to occur over 8-10 hours at 15°C.[1]
-
-
Filtration and Washing:
-
Ensure the mother liquor is cold before filtration.
-
Wash the crystals with a minimal amount of cold recrystallization solvent or a solvent in which the compound is known to be poorly soluble, such as cold diethyl ether (Et2O) or dichloromethane.[1]
-
Issue 2: Persistent Impurities in the Final Product
Question: After purification, my 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine still shows the presence of impurities when analyzed by HPLC. How can I remove these?
Answer:
Persistent impurities can be unreacted starting materials, byproducts from the synthesis (e.g., from the Pictet-Spengler reaction), or regioisomers.
Troubleshooting Steps:
-
Identify the Impurity: If possible, characterize the impurity by techniques such as LC-MS or NMR to understand its structure. This will help in selecting the most appropriate purification strategy.
-
Recrystallization:
-
Perform a second recrystallization using a different solvent system.
-
The use of activated carbon during recrystallization can help remove colored impurities and some organic byproducts. A patent for the synthesis of the hydrochloride salt mentions the use of activated carbon.
-
-
Column Chromatography:
-
If recrystallization is ineffective, column chromatography is a powerful tool for separating compounds with different polarities.
-
For thienopyridine derivatives, a silica gel stationary phase is common. The mobile phase can be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The optimal mobile phase composition will need to be determined by thin-layer chromatography (TLC).
-
-
Acid-Base Extraction:
-
Since 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has a basic nitrogen atom, an acid-base extraction can be an effective purification step.
-
Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl). The basic product will move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the pure product, which can then be extracted back into an organic solvent.
-
Issue 3: Oiling Out During Recrystallization
Question: My product is "oiling out" instead of forming crystals during recrystallization. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated to a high degree.
Troubleshooting Steps:
-
Lower the Crystallization Temperature: If the solution is being cooled too rapidly, try a slower cooling rate.
-
Use More Solvent: The concentration of the compound in the solution may be too high. Add more hot solvent to fully dissolve the oil, and then allow it to cool slowly.
-
Change the Solvent System: A different solvent or a co-solvent system may be necessary. Adding a small amount of a "poorer" solvent to the hot solution can sometimes induce crystallization.
-
Seed Crystals: If you have a small amount of pure, crystalline product, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine?
A1: The most commonly reported purification techniques are recrystallization and washing with appropriate solvents. For the hydrochloride salt, recrystallization from isopropanol is a documented method.[1] Washing the filtered solid with cold solvents like diethyl ether or dichloromethane is also a common practice to remove soluble impurities.[1] For more challenging purifications, column chromatography over silica gel can be employed.
Q2: What are the typical solvents used for the recrystallization of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its derivatives?
A2: Based on available literature, the following solvents have been used:
-
Isopropanol (i-PrOH): For the recrystallization of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride.[1]
-
Methanol: Used for the crystallization of a related thienopyridine intermediate.
-
Dichloromethane: Used for the crystallization of a thienopyridine derivative, yielding a product with 89% purity.
Q3: How can I assess the purity of my 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine?
A3: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A reverse-phase (RP) HPLC method with a C18 column is suitable. A mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for mass spectrometry compatibility) can be used for analysis. Purity is typically determined by the area percentage of the main peak in the chromatogram.
Q4: What are the potential impurities I should be aware of during the synthesis and purification of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine?
A4: Potential impurities can include:
-
Unreacted Starting Materials: Such as 2-thienylethylamine.
-
Byproducts of the Pictet-Spengler Reaction: This reaction can sometimes lead to the formation of side products.
-
Regioisomers: Depending on the synthetic route, the formation of regioisomers may be possible.
-
Residual Solvents: Solvents used in the reaction or purification may be present in the final product.
Data Presentation
Table 1: Summary of Purification Data for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine and its Derivatives
| Purification Method | Compound | Solvent System | Yield | Purity | Reference |
| Crystallization & Washing | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride | Dichloromethane | 90% | 99% | [1] |
| Crystallization & Washing | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride | Not specified | - | 99% | [1] |
| Recrystallization & Washing | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride | i-PrOH, Et2O | - | - | [1] |
| Crystallization | Thienopyridine derivative | Dichloromethane | 89% | - |
Note: The table summarizes available quantitative data. A direct comparison of methods is limited due to variations in the crude material and specific derivatives.
Experimental Protocols
Protocol 1: Recrystallization of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride
-
Dissolution: In a flask, add the crude 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride to a minimal amount of hot isopropanol (i-PrOH). Stir and heat the mixture until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation. For enhanced crystallization, the mixture can be stirred at a low temperature (e.g., 15°C) for several hours.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether (Et2O).[1]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purity Analysis by HPLC
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and water containing 0.1% phosphoric acid (or 0.1% formic acid for MS compatibility). The exact ratio may need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (to be determined by UV scan of the compound).
-
Sample Preparation: Prepare a dilute solution of the purified compound in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Analysis: The purity is calculated based on the area percentage of the product peak relative to the total area of all peaks in the chromatogram.
Mandatory Visualization
Caption: A general workflow for the purification of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Caption: A logical diagram for troubleshooting common purification issues.
References
Technical Support Center: Overcoming Solubility Challenges with 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments with 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and resolving solubility issues with 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Issue 1: The compound is not dissolving in aqueous buffers (e.g., PBS).
-
Initial Assessment: 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a heterocyclic compound, is expected to have limited aqueous solubility. The first step is to determine its approximate solubility.
-
Troubleshooting Steps:
-
Visual Inspection: After attempting to dissolve the compound, visually inspect the solution for any undissolved particles.
-
Solvent Screening: Test the solubility in a small range of solvents with varying polarities. This can include water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, and dimethyl sulfoxide (DMSO).[1]
-
Co-solvent System: For aqueous solutions, first, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution.[2] Then, slowly dilute the stock solution into the aqueous buffer with vigorous stirring or vortexing.[2] It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid impacting biological assays.[1]
-
pH Adjustment: The presence of the secondary amine in the pyridine ring and the lactam functionality suggests that the solubility of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine may be pH-dependent. Determine the pKa of the compound if possible and adjust the pH of the buffer to a value at least 2 units away from the pKa to favor the more soluble ionized form.[2] For a basic compound, lowering the pH might increase solubility.[2]
-
Issue 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.
-
Underlying Cause: This is a common problem for poorly soluble compounds when the final concentration in the aqueous medium exceeds its solubility limit.[1]
-
Troubleshooting Steps:
-
Lower Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in the assay.
-
Optimize Co-solvent Percentage: Experiment with different final percentages of the co-solvent. While a higher percentage might keep the compound in solution, it could be toxic to cells or interfere with the assay.
-
Use of Surfactants: Incorporate a low concentration of a biocompatible surfactant, such as Tween® 80 or sodium lauryl sulfate (SLS), in the aqueous buffer to aid in solubilization.[3]
-
Complexation with Cyclodextrins: Cyclodextrins like β-cyclodextrin or hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[2][4][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to use for preparing a stock solution of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine?
A1: For initial stock solutions, it is recommended to use a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6] These solvents can typically dissolve a higher concentration of the compound, which can then be diluted into aqueous media for experiments.
Q2: How can I determine the thermodynamic solubility of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine?
A2: The "shake-flask" method is the gold standard for determining thermodynamic solubility.[7] An excess amount of the compound is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method like HPLC-UV.
Q3: Can structural modification of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine improve its solubility?
A3: Yes, structural modifications can significantly impact solubility. Strategies include introducing polar functional groups (e.g., hydroxyl, amino groups), replacing lipophilic moieties with more hydrophilic ones, or incorporating heterocyclic rings like morpholine or piperazine.[8][9] These changes can increase polarity and disrupt crystal lattice energy, leading to improved solubility.[8]
Q4: Are there formulation strategies to improve the oral bioavailability of poorly soluble compounds like this?
A4: Yes, several formulation strategies can enhance oral bioavailability. These include:
-
Micronization: Reducing the particle size increases the surface area for dissolution.[10]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can improve dissolution rates.[2][11]
-
Lipid-Based Formulations: Solubilizing the compound in lipids or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[5][11]
-
Salt Formation: If the compound has an ionizable group, forming a salt can dramatically increase solubility.[5]
Quantitative Data Summary
As no specific quantitative solubility data for 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine was found in the public domain, a template table is provided below for researchers to populate with their experimental data.
| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) |
| Water | 25 | Shake-Flask | Enter Data |
| PBS (pH 5.0) | 25 | Shake-Flask | Enter Data |
| PBS (pH 7.4) | 25 | Shake-Flask | Enter Data |
| 1% DMSO in PBS (pH 7.4) | 25 | Kinetic | Enter Data |
| 5% Ethanol in Water | 25 | Shake-Flask | Enter Data |
| 10% PEG400 in Water | 25 | Shake-Flask | Enter Data |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a high-throughput method to estimate the solubility of a compound in an aqueous buffer.
-
Prepare a high-concentration stock solution of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (e.g., 10 mM) in 100% DMSO.
-
Dispense the aqueous buffer (e.g., PBS, pH 7.4) into a 96-well microplate.
-
Add the DMSO stock solution to the buffer in a series of dilutions to achieve a range of final compound concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Incubate the plate at room temperature with gentle shaking for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm.
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: pH-Dependent Solubility Profile
This protocol helps to understand the effect of pH on the solubility of the compound.
-
Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 10).
-
Add an excess amount of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine to a small volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Filter the samples to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate for each pH value using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility (on a logarithmic scale) against the pH to generate the pH-solubility profile.
Visualizations
Caption: Workflow for selecting a solubilization strategy.
Caption: Impact of solubility on therapeutic efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-Oxo-Thienopyridines
Welcome to the technical support center for the synthesis of 4-oxo-thienopyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 4-oxo-thienopyridines, particularly when using the Gould-Jacobs reaction and similar thermal cyclization methods.
Issue 1: Low or No Yield of the Desired 4-Oxo-Thienopyridine
Q1: I am not getting the expected 4-oxo-thienopyridine product, or the yield is very low. What are the likely causes?
A1: Low or no yield in the synthesis of 4-oxo-thienopyridines, especially via the Gould-Jacobs reaction, is a common issue that can often be traced back to the thermal cyclization step. This step requires high temperatures to proceed efficiently.
Troubleshooting Steps:
-
Verify Cyclization Temperature: The intramolecular cyclization of the intermediate, diethyl (thienylamino)methylenemalonate, requires significant thermal energy, typically above 250 °C.[1] Reactions conducted at lower temperatures may result in the incomplete conversion of the intermediate.[1]
-
Check for Intermediate Accumulation: Analyze your crude reaction mixture for the presence of the uncyclized intermediate. If the intermediate is the major component, a higher reaction temperature or longer reaction time is necessary.
-
Consider Microwave Synthesis: Microwave-assisted synthesis can be an effective alternative to conventional heating. It often leads to shorter reaction times and improved yields by reaching the required high temperatures more efficiently.[1]
-
Assess Starting Material Purity: Ensure the purity of the starting aminothiophene and diethyl ethoxymethylenemalonate. Impurities can interfere with the initial condensation reaction.
Issue 2: Formation of Regioisomers
Q2: I am using a substituted aminothiophene, and I am getting a mixture of isomeric thienopyridines. How can I control the regioselectivity of the cyclization?
A2: The formation of regioisomers is a known challenge in the Gould-Jacobs reaction when using unsymmetrical anilines or, in this case, aminothiophenes. The cyclization can occur on either of the two available carbon atoms of the thiophene ring adjacent to the amino group, leading to different thieno[2,3-b]pyridine and thieno[3,2-b]pyridine isomers.
Troubleshooting Steps:
-
Analyze Steric and Electronic Effects: The regioselectivity of the cyclization is influenced by both steric hindrance and the electronic properties of the substituents on the thiophene ring.[2]
-
Steric Hindrance: Bulky substituents on the thiophene ring may favor cyclization at the less sterically hindered position.
-
Electronic Effects: Electron-donating groups can activate the adjacent carbon for electrophilic attack, while electron-withdrawing groups will deactivate it.
-
-
Modify Reaction Conditions: In some cases, the ratio of regioisomers can be influenced by the reaction temperature and solvent. It is recommended to perform a small-scale screen of different high-boiling solvents (e.g., Dowtherm A, diphenyl ether) and temperatures to optimize for the desired isomer.
-
Consider Alternative Synthetic Routes: If regioselectivity remains poor, consider alternative synthetic strategies that build the pyridine ring in a more controlled, stepwise manner.
Issue 3: Product Degradation and Dark-Colored Reaction Mixtures
Q3: My reaction mixture turns dark brown or black at high temperatures, and the final product is impure. What is causing this, and how can I prevent it?
A3: The high temperatures required for the thermal cyclization step can also lead to product degradation and the formation of tar-like byproducts.[1] This is particularly problematic with prolonged heating.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: While high temperatures are necessary for cyclization, extended reaction times can be detrimental. It is crucial to find the optimal balance. A time-course study at a fixed high temperature (e.g., 260 °C) can help determine the point at which the yield of the desired product is maximized before significant degradation occurs.
-
Use Microwave Synthesis: As mentioned previously, microwave heating can provide rapid and uniform heating to the target temperature, reducing the overall time the reaction mixture is exposed to high temperatures and potentially minimizing degradation.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to the formation of colored impurities.
Issue 4: Incomplete Hydrolysis and/or Decarboxylation
Q4: I have successfully cyclized my intermediate to form the ethyl 4-oxo-thienopyridine-3-carboxylate, but I am having trouble with the subsequent hydrolysis and decarboxylation steps.
A4: The hydrolysis of the ester to a carboxylic acid and the subsequent thermal decarboxylation are standard steps following a Gould-Jacobs reaction.[3] Incomplete reactions at either stage can lead to a mixture of products.
Troubleshooting Steps:
-
Ensure Complete Hydrolysis (Saponification):
-
Use a sufficient excess of a strong base (e.g., NaOH or KOH) to drive the hydrolysis to completion.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting ester.
-
If the ester is sterically hindered, longer reaction times or heating may be required.
-
-
Optimize Decarboxylation:
-
Decarboxylation is typically achieved by heating the isolated carboxylic acid above its melting point. Ensure the temperature is high enough for the evolution of CO2 to occur.
-
In some cases, decarboxylation can be carried out in a high-boiling solvent to ensure even heating and prevent localized charring.
-
Quantitative Data Summary
The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction conditions. The following table summarizes the impact of temperature and reaction time on the yield of a model quinoline synthesis, which provides a useful reference for the synthesis of analogous thienopyridines.
| Entry | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 250 | 5 | 1 | [1] |
| 2 | 300 | 2 | 37 | [1] |
| 3 | 250 | 20 | 10 | [1] |
| 4 | 300 | 10 | 28 | [1] |
| 5 | 300 | 5 | 47 | [1] |
Table 1: Effect of Microwave Heating Conditions on Product Yield in a Gould-Jacobs Reaction. Data adapted from a representative quinoline synthesis.[1]
Experimental Protocols
Protocol 1: General Procedure for the Gould-Jacobs Synthesis of Ethyl 4-oxo-thieno[2,3-b]pyridine-5-carboxylate
This protocol describes a typical two-step procedure involving an initial condensation followed by a thermal cyclization.
Step 1: Condensation of 2-Aminothiophene with Diethyl Ethoxymethylenemalonate
-
In a round-bottom flask, combine the substituted 2-aminothiophene (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 1-2 hours.
-
Monitor the reaction by TLC to confirm the formation of the diethyl (thienylamino)methylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure. The resulting intermediate can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
The crude intermediate from Step 1 is added to a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to a reflux temperature of approximately 250-260 °C.
-
Maintain this temperature for 15-30 minutes. The optimal time should be determined by monitoring the reaction to maximize product formation and minimize degradation.
-
Cool the reaction mixture to room temperature. The product will often precipitate from the solvent.
-
Add a non-polar solvent such as hexane or cyclohexane to facilitate further precipitation.
-
Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Gould-Jacobs Reaction Pathway and Potential Side Reaction
Caption: Gould-Jacobs reaction and a common side reaction.
References
Technical Support Center: Analysis of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the characterization and quantification of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine?
A1: The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) for quantitative analysis and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Q2: How can I prepare my sample of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine for HPLC analysis?
A2: Sample preparation is crucial for accurate and reproducible HPLC results. A general procedure involves dissolving a precisely weighed amount of the compound in a suitable solvent, followed by filtration. For best results, the sample should be dissolved in the mobile phase or a solvent of similar or weaker elution strength to avoid peak distortion.[1] Filtering the sample through a 0.45 µm or 0.2 µm filter is essential to remove particulate matter that could block the column.[2][3]
Q3: What are the expected NMR chemical shifts for 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine?
Q4: What is the expected mass spectral fragmentation pattern for 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine?
A4: The electron-impact mass spectrum is expected to show a prominent molecular ion peak. Common fragmentation pathways for thienopyridines involve the loss of small molecules like HCN and the thioformyl radical (CHS).[6] The presence of the oxo group may lead to characteristic fragmentations such as the loss of CO. The fragmentation pattern will be influenced by the ionization energy used.[7][8][9]
Troubleshooting Guides
HPLC Analysis
A common issue encountered during the HPLC analysis of polar, heterocyclic compounds like 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is peak tailing.
Problem: Peak Tailing
Caption: Logical workflow for troubleshooting peak tailing in HPLC.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Secondary Silanol Interactions | - Use a modern, high-purity, end-capped C18 column. - Lower the mobile phase pH to suppress silanol ionization (e.g., pH 2.5-3.5 with formic or phosphoric acid). | Sharper, more symmetrical peaks. |
| Column Overload | - Reduce the concentration of the sample solution.[1] - Decrease the injection volume. | Improved peak symmetry. |
| Column Contamination/Degradation | - Flush the column with a strong solvent. - If the problem persists, replace the column. - Use a guard column to protect the analytical column. | Restoration of peak shape and column performance. |
| Inappropriate Sample Solvent | - Dissolve the sample in the initial mobile phase composition.[1] | Elimination of peak distortion caused by solvent mismatch. |
| Extra-column Effects | - Minimize the length and internal diameter of tubing between the injector, column, and detector. | Reduced peak broadening and tailing. |
GC-MS Analysis
Problem: Poor Peak Shape or No Peak Detected
Caption: Workflow for troubleshooting common GC-MS problems.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Thermal Decomposition | - Lower the injector temperature.[10] - Use a deactivated inlet liner. | Appearance of a sharp peak corresponding to the analyte. |
| Analyte Adsorption | - Use a more inert column (e.g., with a deactivated stationary phase).[10] - Trim the front end of the column if it is contaminated.[11] - Consider derivatization to reduce polarity. | Improved peak shape and response. |
| Incorrect Column Installation | - Ensure the column is installed at the correct depth in the injector and detector.[12] | Prevention of peak tailing or broadening due to dead volume. |
| Low Volatility | - Increase the final oven temperature or use a temperature program with a faster ramp rate. - Ensure the transfer line temperature to the MS is adequate. | Elution of the analyte as a symmetrical peak. |
Experimental Protocols
HPLC Method for Purity Determination
This method is a starting point and should be validated for your specific application.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of sample in 1 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter. |
GC-MS Method for Identification
This method is a general guideline and may require optimization.
| Parameter | Condition |
| GC Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min. |
| Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
| Sample Preparation | Dissolve 1 mg of sample in 1 mL of methanol. |
Data Presentation
Predicted ¹H NMR Chemical Shifts
The following table provides an estimation of the proton NMR chemical shifts for the core structure. Actual values may vary.
| Proton | Estimated Chemical Shift (δ, ppm) | Multiplicity |
| H2 (thiophene) | 7.0 - 7.3 | d |
| H3 (thiophene) | 6.8 - 7.1 | d |
| H6 (CH₂) | 3.8 - 4.2 | t |
| H7 (CH₂) | 2.9 - 3.3 | t |
| NH | 7.5 - 8.5 | br s |
Predicted ¹³C NMR Chemical Shifts
The following table provides an estimation of the carbon NMR chemical shifts.
| Carbon | Estimated Chemical Shift (δ, ppm) |
| C2 | 125 - 130 |
| C3 | 120 - 125 |
| C3a | 135 - 140 |
| C4 (C=O) | 160 - 165 |
| C6 | 40 - 45 |
| C7 | 25 - 30 |
| C7a | 145 - 150 |
Caption: A typical analytical workflow for the characterization of the target compound.
References
- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. fishersci.pt [fishersci.pt]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. rsc.org [rsc.org]
- 5. preprints.org [preprints.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. fiveable.me [fiveable.me]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Enhancing the Purity of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine?
A1: Based on common synthetic routes, potential impurities may include:
-
Unreacted Starting Materials: Such as derivatives of 2H-pyran-2-one-3-carbonitriles, methyl mercaptoacetate, and hydrazine hydrate.
-
Intermediate Products: In a stepwise synthesis, the intermediate thieno[3,2-c]pyran-4-one may be present in the final product if the reaction has not gone to completion.[1]
-
Side-Products: Arising from incomplete cyclization or side reactions of the starting materials and intermediates.
-
Residual Solvents: Organic solvents used during the synthesis and work-up procedures.
Q2: What are the recommended analytical techniques to assess the purity of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for quantifying the purity and detecting impurities. A C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of formic acid is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their spectral signatures are known.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and for preliminary purity checks.
Q3: What are the key physicochemical properties of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine to consider for purification?
A3: Key properties influencing the choice of purification strategy include:
-
Polarity: The presence of the lactam (oxo) group and the thienopyridine core suggests a moderate to high polarity.
-
Solubility: It is expected to have moderate solubility in polar organic solvents. The parent compound, thieno[3,2-c]pyridine, exhibits moderate solubility in organic solvents.
-
pKa: The predicted pKa of 4-Oxo-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine is approximately 14.35, indicating it is not significantly acidic.[2] This property is important for ion-exchange chromatography and for pH adjustments during extraction.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis and Work-up
Symptom: The crude product shows multiple spots on a TLC plate or several peaks in the HPLC chromatogram.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction closely using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants. An excess of one reactant may be necessary to drive the reaction to completion, but this will require removal during purification. |
| Formation of side-products. | Re-evaluate the reaction conditions. Temperature control is often critical. Lowering the reaction temperature may reduce the formation of side-products. |
Issue 2: Difficulty in Removing a Persistent Impurity
Symptom: A specific impurity co-elutes with the product in column chromatography or is difficult to remove by recrystallization.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Impurity has similar polarity to the product. | For column chromatography, try a different solvent system with varying polarity or a different stationary phase (e.g., alumina instead of silica gel). A gradient elution may provide better separation. For recrystallization, explore a wider range of solvents or solvent mixtures. |
| Impurity is an isomer of the product. | Isomeric impurities can be particularly challenging to separate. High-resolution analytical techniques like preparative HPLC or chiral chromatography (if applicable) may be necessary. |
| The "impurity" is a tautomer of the product. | Some heterocyclic compounds can exist in tautomeric forms, which may appear as separate species in some analytical methods. Varying the analytical conditions (e.g., solvent, temperature) can help to confirm if tautomerism is occurring. |
Issue 3: Poor Yield After Purification
Symptom: The final yield of the purified product is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Product loss during recrystallization. | Ensure the minimum amount of hot solvent is used to dissolve the product. Cooling the solution slowly and then in an ice bath can maximize crystal formation. Avoid washing the crystals with a large volume of cold solvent. |
| Product adhering to the stationary phase in column chromatography. | The product may be too polar for the chosen eluent. Increase the polarity of the mobile phase gradually. Adding a small amount of a more polar solvent like methanol to the eluent can help to elute highly polar compounds. |
| Decomposition of the product during purification. | Some compounds are sensitive to heat or acidic/basic conditions. If using silica gel (which is slightly acidic), consider deactivating it with a base like triethylamine before use. Avoid high temperatures during solvent removal. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures such as hexane/ethyl acetate) to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a common choice.
-
Mobile Phase Selection: Use TLC to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ideal system should give the product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Start with the least polar solvent mixture and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Physicochemical Properties of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
| Property | Value | Reference |
| Molecular Formula | C₇H₇NOS | [2] |
| Molar Mass | 153.20 g/mol | [2] |
| Boiling Point | 417.1 ± 34.0 °C (Predicted) | [2] |
| Density | 1.295 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 14.35 ± 0.20 (Predicted) | [2] |
Table 2: Example TLC and HPLC Data for Purity Assessment
| Analytical Method | Stationary Phase / Column | Mobile Phase | Expected Rf / Rt |
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (1:1) | ~0.3 |
| HPLC | C18 (4.6 x 150 mm, 5 µm) | Gradient: Water (0.1% FA) / Acetonitrile (0.1% FA) | Dependent on gradient |
Note: Rf (Retardation factor) and Rt (Retention time) values are indicative and may vary based on specific experimental conditions.
Visualizations
Caption: General experimental workflow for the synthesis and purification of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
References
Strategies to reduce impurities in 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The information is presented in a question-and-answer format to directly tackle specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common synthetic routes to 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and what are the key challenges?
The most prevalent synthetic strategy involves a two-step process:
-
Pictet-Spengler reaction: This step forms the core tetrahydrothieno[3,2-c]pyridine ring system from 2-(thiophen-2-yl)ethanamine and an appropriate aldehyde.
-
Friedel-Crafts acylation: This introduces the ketone functional group at the 4-position.
Key Challenges:
-
Impurity Formation: Several side reactions can lead to impurities that are often difficult to separate from the desired product.
-
Low Yields: Suboptimal reaction conditions can significantly reduce the overall yield.
-
Purification Difficulties: The structural similarity between the product and certain impurities can complicate purification.
Q2: What are the major impurities I should expect, and how can I identify them?
The primary impurities arise from side reactions during the key synthetic steps.
| Impurity Type | Description | Identification Methods |
| Regioisomers | Arise during Friedel-Crafts acylation, where the acyl group attaches to the 3-position of the thiophene ring instead of the desired 2-position. | HPLC, LC-MS, 1H NMR, 13C NMR |
| Incomplete Cyclization Products | Result from an incomplete Pictet-Spengler reaction, leaving unreacted starting materials or intermediates. | TLC, HPLC, LC-MS |
| N-Oxides | Formed by the oxidation of the pyridine nitrogen. | LC-MS, 1H NMR (downfield shift of pyridine protons) |
| Polymeric Materials | Tar-like substances resulting from acid-catalyzed side reactions, especially under harsh conditions. | Visual inspection, solubility tests |
Q3: My Friedel-Crafts acylation is giving a mixture of regioisomers. How can I improve the regioselectivity for the desired 4-oxo product?
Friedel-Crafts acylation of thiophene is highly regioselective for the 2-position (which corresponds to the 4-position in the target molecule) due to the higher stability of the cationic intermediate formed during electrophilic attack at this position.[1] However, the presence of the fused pyridine ring can influence this selectivity.
Strategies to Enhance Regioselectivity:
-
Choice of Lewis Acid: The strength and steric bulk of the Lewis acid can influence the position of acylation. Milder Lewis acids like SnCl₄ or ZnCl₂ may offer better selectivity compared to stronger ones like AlCl₃.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.
-
Solvent: The polarity of the solvent can affect the stability of the intermediates and thus the product distribution. Experimenting with different solvents (e.g., dichloromethane, nitrobenzene) may be beneficial.
Q4: I am observing a significant amount of tar-like material in my reaction mixture. What is the cause, and how can I prevent it?
The formation of polymeric or tarry substances is often a result of strong acid catalysts and/or high reaction temperatures, which can lead to the decomposition of the starting materials or product.[2]
Troubleshooting Tar Formation:
-
Use Milder Catalysts: Consider using less aggressive Lewis acids or solid acid catalysts.
-
Control Temperature: Maintain a consistent and, if possible, lower reaction temperature.
-
Optimize Reaction Time: Prolonged reaction times can increase the likelihood of side reactions and decomposition. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.
-
Protecting Groups: In some cases, protecting the amine of the tetrahydrothienopyridine ring before acylation can prevent unwanted side reactions.
Q5: What are the most effective methods for purifying the final 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine product?
Purification can be challenging due to the presence of structurally similar impurities. A combination of techniques is often necessary.
| Purification Method | Application |
| Recrystallization | Effective for removing less soluble impurities. The choice of solvent is critical.[1] |
| Column Chromatography | A versatile technique for separating the desired product from regioisomers and other byproducts. Silica gel is a common stationary phase.[3] |
| Activated Carbon Treatment | Useful for removing colored impurities and some organic byproducts.[4] |
Experimental Protocols
Protocol 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine via Pictet-Spengler Reaction
This protocol outlines the formation of the core ring system.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(thiophen-2-yl)ethanamine (1 equivalent) in a suitable solvent such as dichloromethane.[1]
-
Addition of Aldehyde: Add polyoxymethylene (1.1 equivalents) to the solution.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the progress by TLC.
-
Cyclization: Cool the reaction mixture to room temperature and add a solution of hydrochloric acid in a suitable solvent (e.g., 7% HCl in N,N-dimethylformamide).[1]
-
Heating: Heat the mixture to 70°C for 4-6 hours.
-
Work-up: Cool the reaction to 15°C and stir for 8-10 hours to allow for crystallization. Filter the resulting solid, wash with cold dichloromethane, and dry under vacuum to obtain the hydrochloride salt of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[1]
Protocol 2: Purification by Column Chromatography
This protocol is designed to separate the desired 4-oxo product from its regioisomers and other impurities.
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The polarity gradient should be optimized based on TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizing Experimental Workflows
Diagram 1: General Synthesis Workflow
Caption: General synthetic workflow for 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
References
Validation & Comparative
A Comparative Analysis of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Derivatives and Other Kinase Inhibitors in Targeting EGFR-Driven Cancers
For Immediate Release
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is paramount. This guide provides a detailed comparison of a novel aminopyrimidine derivative of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, referred to as Compound A12, with established Epidermal Growth Factor Receptor (EGFR) inhibitors. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
The development of resistance to existing EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) remains a significant clinical challenge. A common mechanism of acquired resistance is the T790M mutation in the EGFR kinase domain. The compound featured in this guide, a derivative of the 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, has been investigated for its potential to overcome this resistance.
Quantitative Comparison of Kinase Inhibitory Potency
The following table summarizes the in vitro potency of the 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative (Compound A12) against clinically relevant EGFR mutations and compares it with first and third-generation EGFR inhibitors.
| Compound | Target Kinase | IC50 (nM) | Cellular Potency (H1975 cells, IC50) | Reference |
| Compound A12 | EGFR L858R/T790M | 4.0 | 86 nM | [1] |
| EGFR WT | 170.0 | - | [1] | |
| Osimertinib | EGFR L858R/T790M | ~1 | ~10-20 nM | [2][3] |
| EGFR WT | ~25-50 | - | [3] | |
| Gefitinib | EGFR L858R | ~5-20 | ~10-100 nM (in sensitive lines) | [4][5][6] |
| EGFR L858R/T790M | >5000 | >5000 nM | [6] | |
| EGFR WT | ~20-100 | - | ||
| Erlotinib | EGFR L858R | ~5-50 | ~50-200 nM (in sensitive lines) | [6][7] |
| EGFR L858R/T790M | >5000 | >5000 nM | [6] | |
| EGFR WT | ~2-10 | - |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative range from multiple sources.
Experimental Protocols
To ensure a thorough understanding of the presented data, the following are detailed methodologies for key experiments typically employed in the evaluation of kinase inhibitors.
Biochemical Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of a test compound to the kinase active site.
-
Reagent Preparation : A kinase buffer is prepared containing 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. An Alexa Fluor™ 647-labeled ATP competitive tracer and a europium-labeled anti-tag antibody specific for the kinase are diluted in the kinase buffer. The test compound is serially diluted in DMSO.
-
Assay Procedure : In a 384-well plate, the recombinant EGFR enzyme (e.g., L858R/T790M mutant) is incubated with the serially diluted test compound. The tracer and the europium-labeled antibody are then added to the wells.
-
Incubation and Detection : The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium. The TR-FRET signal is read on a plate reader capable of measuring fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis : The ratio of the acceptor to donor fluorescence is calculated. The data is then plotted as the TR-FRET ratio against the logarithm of the inhibitor concentration. The IC50 value is determined using a sigmoidal dose-response curve fit.
Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1][8][9][10][11]
-
Cell Culture : Human NSCLC cell lines, such as H1975 (harboring the L858R and T790M mutations), are seeded in 96-well opaque-walled plates and allowed to adhere overnight.[1]
-
Compound Treatment : The cells are treated with a serial dilution of the test compound and incubated for 72 hours.
-
Assay Procedure : The plate and its contents are equilibrated to room temperature. An equal volume of CellTiter-Glo® reagent is added to each well. The plate is then placed on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Signal Measurement : The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.[9]
-
Data Analysis : The luminescent signal is plotted against the logarithm of the inhibitor concentration. The IC50 value is calculated using a non-linear regression analysis.
Western Blot Analysis of EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of the inhibitor's cellular activity.
-
Cell Treatment and Lysis : Cells are serum-starved and then pre-treated with the kinase inhibitor for a specified time before being stimulated with EGF. The cells are then lysed using a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked and then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured using an imaging system. The membrane can be stripped and re-probed with an antibody for total EGFR to normalize for protein loading.
-
Densitometry : The intensity of the bands is quantified using image analysis software to determine the relative levels of p-EGFR.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Kinase Inhibitor Discovery.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Osimertinib for lung cancer cells harboring low-frequency EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small-Cell Lung Cancers Dependent on the Epidermal Growth Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. scribd.com [scribd.com]
Comparative Analysis of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Analogs as Bioactive Agents
For Researchers, Scientists, and Drug Development Professionals
The 4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Analogs of this core structure have been investigated for their potential as inhibitors of various enzymes and as therapeutic agents for a range of diseases. This guide provides a comparative analysis of these analogs, focusing on their inhibitory potency against key biological targets, supported by experimental data and detailed methodologies.
Inhibition of Hedgehog Acyltransferase (HHAT)
A significant area of investigation for 4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine analogs has been their ability to inhibit Hedgehog acyltransferase (HHAT). HHAT is a crucial enzyme in the Hedgehog signaling pathway, which is involved in embryonic development and has been implicated in the progression of various cancers.[1][2][3] Inhibition of HHAT presents a promising strategy for anticancer therapy.[1][4]
Comparative Inhibitory Potency
A series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine analogs have been synthesized and evaluated for their inhibitory activity against purified HHAT using an acylation-coupled lipophilic induction of polarization (acyl-cLIP) assay.[5] The half-maximal inhibitory concentrations (IC50) for several key analogs are presented in Table 1.
| Compound ID | R Group | IC50 (µM)[5] |
| 1 | H | > 50 |
| 2 | Acetyl | 13 |
| 3 | (S)-1-phenylethyl | 3.7 |
| 4 | (R)-1-phenylethyl | 0.75 |
| 5 | 1-(m-tolyl)ethyl | 2.2 |
| 6 | 1-(p-tolyl)ethyl | 4.1 |
| 7 | Cyclohexylmethyl | > 50 |
| 8 | Benzyl | > 50 |
Key Structure-Activity Relationship (SAR) Insights:
-
The presence of a central amide linkage and a secondary amine are critical for inhibitory potency.[5]
-
The absolute configuration at the 4-position of the pyridine ring significantly impacts activity, with the (R)-enantiomer (Compound 4, IMP-1575) being substantially more potent than the (S)-enantiomer (Compound 3).[5][6]
-
Aromatic substituents at the 4-position are well-tolerated, with some substitutions leading to enhanced potency. For example, a meta-methyl group on the phenyl ring appears to be beneficial.[5]
-
Aliphatic substituents, such as a cyclohexane ring, lead to a loss of activity.[5]
Experimental Protocols
Acyl-cLIP Assay for HHAT Inhibition
This fluorescence-based biochemical assay quantifies the activity of purified HHAT.
Materials:
-
Purified HHAT enzyme
-
Fluorescently labeled peptide substrate (based on the N-terminal sequence of Sonic Hedgehog)
-
Palmitoyl-CoA (acyl donor)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% DDM)
-
Test compounds (4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine analogs)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction:
-
In a 384-well plate, add the assay buffer.
-
Add the test compounds to the respective wells.
-
Add the fluorescently labeled peptide substrate and palmitoyl-CoA.
-
Initiate the reaction by adding the purified HHAT enzyme.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Detection: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched1 (PTCH1) receptor. This binding relieves the inhibition of Smoothened (SMO), leading to the activation of GLI transcription factors and the expression of target genes. HHAT is responsible for the N-palmitoylation of SHH, a critical post-translational modification for its signaling activity.[1][3]
Caption: Hedgehog signaling pathway and the point of inhibition by 4-oxo-thieno[3,2-c]pyridine analogs.
Antifungal Activity
Derivatives of the related 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold have demonstrated promising antifungal activity.[7][8] While not the 4-oxo analogs, this suggests the broader thienopyridine core is a viable starting point for the development of novel antifungal agents.
Comparative Antifungal Potency
A series of 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, which are structurally related to the core topic, were evaluated for their in vitro antifungal activity against various plant pathogenic fungi.[7]
| Compound ID | R Group | C. arachidicola EC50 (µg/mL)[7] | R. solani EC50 (µg/mL)[7] | S. sclerotiorum EC50 (µg/mL)[7] |
| I-1 | Phenyl | 5.23 | 6.11 | 4.61 |
| I-5 | 4-Chlorophenyl | 6.66 | - | 5.87 |
| I-7 | 4-Fluorophenyl | 4.98 | 5.32 | 5.01 |
| I-12 | 2,4-Dichlorophenyl | - | 4.89 | - |
Mechanism of Action Insights:
Transcriptome analysis of R. solani treated with compound I-12 revealed that the molecular mode of action involves the inhibition of nitrogen metabolism and the proteasome pathway.[7]
Antifungal Susceptibility Testing Protocol (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) or minimum effective concentration (MEC) of an antifungal agent against a specific fungus.
Materials:
-
Fungal isolates
-
Standardized antifungal powders
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of fungal conidia or yeast cells.
-
Drug Dilution: Prepare serial twofold dilutions of the antifungal agents in the microtiter plates.
-
Inoculation: Inoculate the wells with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours).
-
Endpoint Reading: Determine the MIC or MEC by visual inspection or by using a spectrophotometer to measure the inhibition of fungal growth. The MIC is the lowest concentration of the drug that causes a significant reduction in growth compared to the control.
Inhibition of Phenylethanolamine N-Methyltransferase (hPNMT)
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus has been explored as an isosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system in inhibitors of human phenylethanolamine N-methyltransferase (hPNMT).[9] hPNMT catalyzes the final step in the biosynthesis of epinephrine.
hPNMT Inhibition Assay Protocol
This radiochemical assay measures the activity of hPNMT by quantifying the transfer of a radiolabeled methyl group.
Materials:
-
Purified recombinant hPNMT
-
[³H]S-adenosyl-L-methionine ([³H]SAM) (methyl donor)
-
Phenylethanolamine (substrate)
-
Test compounds
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.9)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, hPNMT, test compound, and phenylethanolamine.
-
Initiation: Start the reaction by adding [³H]SAM.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a quenching solution (e.g., borate buffer, pH 10).
-
Extraction: Extract the radiolabeled product into an organic solvent (e.g., toluene/isoamyl alcohol).
-
Quantification: Measure the radioactivity in the organic phase using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition and determine the Ki or IC50 values.
References
- 1. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, mechanism, and inhibition of Hedgehog acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochemical Probe Identification of a Small‐Molecule Inhibitor Binding Site in Hedgehog Acyltransferase (HHAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo activities of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a member of the thienopyridine class of compounds. While direct in vivo experimental data for this specific molecule is limited in publicly available literature, this document extrapolates its likely biological functions based on the well-established activities of structurally related thienopyridine derivatives. The guide compares these anticipated activities with those of established therapeutic agents and provides detailed experimental protocols for in vivo validation.
I. Overview of Thienopyridine Activity
Thienopyridine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a range of biological activities. The core structure is a key pharmacophore for various therapeutic targets.[1][2] Extensive research has demonstrated the potential of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines in several key therapeutic areas, most notably as anti-platelet and anti-inflammatory agents.[1]
II. Comparative Analysis of In Vivo Activity
This section compares the expected in vivo activities of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine with established drugs, based on the known pharmacology of the thienopyridine class.
A. Anti-Platelet Activity
Thienopyridines are renowned for their anti-platelet effects, primarily through the inhibition of the P2Y12 receptor on platelets.[3] This receptor plays a crucial role in ADP-mediated platelet activation and aggregation.[4]
Table 1: Comparison of Anti-Platelet Agents
| Compound Class | Specific Drug(s) | Mechanism of Action | Key In Vivo Effects |
| Thienopyridines | Clopidogrel, Prasugrel | Irreversible antagonists of the platelet P2Y12 ADP receptor.[3][5] | Inhibition of platelet aggregation, prevention of atherothrombotic events.[3] |
| Cyclopentyltriazolopyrimidines | Ticagrelor | Reversible, direct-acting P2Y12 receptor antagonist.[5] | Faster onset and offset of anti-platelet effect compared to thienopyridines.[5] |
| Non-thienopyridine P2Y12 Inhibitors | Cangrelor, Elinogrel | Reversible P2Y12 receptor inhibitors.[6] | Rapid and potent inhibition of platelet function.[6] |
Note: While specific in vivo data for 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is not available, its structural similarity to other thienopyridines suggests potential P2Y12 inhibitory activity.
B. Anti-Inflammatory Activity
Several studies have reported the anti-inflammatory properties of various thienopyridine derivatives.[1] The mechanism of action can vary but often involves the modulation of pro-inflammatory cytokines and signaling pathways.
Table 2: Comparison of Anti-Inflammatory Agents
| Compound Class | Specific Drug(s) | Mechanism of Action | Key In Vivo Effects |
| Thienopyridines | (Various derivatives) | Modulation of inflammatory pathways. | Reduction in paw edema, ear edema, and leukocyte migration.[7] |
| NSAIDs | Ibuprofen, Diclofenac | Inhibition of cyclooxygenase (COX) enzymes. | Reduction of pain, fever, and inflammation.[8] |
| Corticosteroids | Dexamethasone | Broad anti-inflammatory effects through glucocorticoid receptor activation. | Potent suppression of inflammation.[9] |
III. Experimental Protocols for In Vivo Validation
Detailed methodologies are crucial for the accurate assessment of in vivo activity. The following are standard protocols for evaluating anti-platelet and anti-inflammatory effects.
A. In Vivo Anti-Platelet Activity Assessment
Objective: To determine the effect of a test compound on platelet aggregation in vivo.
Model: ADP-Induced Platelet Aggregation in Mice or Rats.
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Compound Administration: Administer the test compound (e.g., 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine) or vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Blood Collection: At a predetermined time point after compound administration, anesthetize the animals and collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which is used as a reference.
-
Aggregation Assay:
-
Adjust the platelet count in the PRP.
-
Place a sample of PRP in an aggregometer cuvette with a stir bar.
-
Add an aggregating agent, such as adenosine diphosphate (ADP), to induce platelet aggregation.
-
Measure the change in light transmittance through the sample over time. Increased transmittance indicates platelet aggregation.
-
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the test group to the vehicle control group.
B. In Vivo Anti-Inflammatory Activity Assessment
Objective: To evaluate the anti-inflammatory potential of a test compound.
Model: Carrageenan-Induced Paw Edema in Rats.
Procedure:
-
Animal Acclimatization: As described above.
-
Baseline Measurement: Measure the initial paw volume of the rats using a plethysmometer.
-
Compound Administration: Administer the test compound, vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) to the animals.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.[9]
IV. Signaling Pathways and Experimental Workflows
A. P2Y12 Receptor Signaling Pathway
The anti-platelet activity of thienopyridines is primarily mediated through the inhibition of the P2Y12 receptor. The following diagram illustrates the key signaling events downstream of P2Y12 activation, which are blocked by thienopyridine derivatives.
Caption: P2Y12 Receptor Signaling Pathway and Thienopyridine Inhibition.
B. Experimental Workflow for In Vivo Anti-Inflammatory Assay
The following diagram outlines the key steps in the carrageenan-induced paw edema model for evaluating anti-inflammatory compounds.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
V. Conclusion
While direct in vivo evidence for 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is currently lacking in the public domain, its structural classification as a thienopyridine strongly suggests potential anti-platelet and anti-inflammatory activities. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to initiate in vivo validation studies. Further investigation is warranted to elucidate the specific pharmacological profile of this compound and to determine its therapeutic potential relative to existing agents.
References
- 1. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current Concepts on Antiplatelet Therapy: Focus on the Novel Thienopyridine and Non-Thienopyridine Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Thienopyridines and other ADP-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines versus 1,2,3,4-Tetrahydroisoquinolines as hPNMT Inhibitors
This guide provides a detailed comparison of the efficacy of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) derivatives against the well-established 1,2,3,4-tetrahydroisoquinoline (THIQ) class of inhibitors targeting human phenylethanolamine N-methyltransferase (hPNMT). hPNMT is a crucial enzyme in the biosynthesis of epinephrine, making it a significant target for therapeutic intervention in various physiological and neurological conditions.
Mechanism of Action and Therapeutic Rationale
Phenylethanolamine N-methyltransferase (PNMT) catalyzes the final step in the biosynthesis of epinephrine (adrenaline) by transferring a methyl group from S-adenosyl-L-methionine (SAM) to norepinephrine.[1] Inhibiting hPNMT can modulate epinephrine levels, which has potential therapeutic applications in conditions where epinephrine plays a significant role. The THTP nucleus was investigated as an isosteric replacement for the THIQ ring system, which is found in some of the most potent hPNMT inhibitors reported.[1] The rationale was based on the observation that 3-thienylmethylamine exhibited greater potency and selectivity as an hPNMT inhibitor compared to benzylamine, the foundational structure of THIQs.[1]
Caption: Inhibition of hPNMT by THTP and THIQ derivatives blocks the final step of epinephrine synthesis.
Comparative Efficacy Data
The following table summarizes the in vitro inhibitory potency of various THTP and THIQ derivatives against hPNMT, as well as their binding affinity for the α2-adrenoceptor to assess selectivity.
| Compound ID | Structure | R | hPNMT IC50 (nM) | α2 Ki (nM) | Selectivity (α2 Ki / hPNMT IC50) |
| THIQs | |||||
| 5 | 1,2,3,4-Tetrahydroisoquinoline | H | 1400 | >10,000 | >7.1 |
| 6 | 7-Cl | 25 | 1300 | 52 | |
| 7 | 7-Br | 28 | 1500 | 54 | |
| 8 | 7-OH | 100 | >10,000 | >100 | |
| 9 | 7-SO2NH2 | 45 | >10,000 | >222 | |
| THTPs | |||||
| 14 | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | H | 2800 | >10,000 | >3.6 |
| 20 | 2-Cl | 110 | 1800 | 16 | |
| 21 | 2-Br | 130 | 2500 | 19 | |
| 22 | 2-OH | 450 | >10,000 | >22 | |
| 23 | 2-SO2NH2 | 220 | >10,000 | >45 |
Data sourced from a study comparing THTPs with their isosteric THIQs.[1]
Generally, the THTP compounds were found to be less potent as inhibitors of hPNMT compared to their corresponding THIQ counterparts.[1] The study suggests that the electronic properties of the thiophene ring in the THTP structure contribute to this reduced potency.[1]
Experimental Protocols
The following are the methodologies used to obtain the comparative efficacy data.
hPNMT Inhibition Assay:
-
Enzyme Source: Recombinant human PNMT (hPNMT).
-
Substrate: (-)-Norepinephrine.
-
Co-substrate: S-Adenosyl-L-[methyl-³H]methionine.
-
Procedure: The assay measures the transfer of the ³H-methyl group from the co-substrate to norepinephrine, catalyzed by hPNMT. The reaction is carried out in the presence of varying concentrations of the inhibitor compounds (THTPs and THIQs).
-
Data Analysis: The concentration of the inhibitor that produces 50% inhibition of the enzyme activity is determined and reported as the IC50 value.
Caption: Experimental workflow for the hPNMT inhibition assay.
α2-Adrenoceptor Binding Assay:
-
Receptor Source: Membranes from cells expressing the α2-adrenoceptor.
-
Radioligand: [³H]Rauwolscine, a known α2-adrenoceptor antagonist.
-
Procedure: The assay measures the ability of the test compounds to displace the radioligand from the α2-adrenoceptor. The receptor membranes, radioligand, and varying concentrations of the inhibitor are incubated together.
-
Data Analysis: The concentration of the inhibitor that displaces 50% of the bound radioligand is used to calculate the inhibitory constant (Ki).
Structure-Activity Relationship and Conclusion
The comparative study revealed that while the isosteric replacement of the benzene ring in THIQs with a thiophene ring to form THTPs was a valid strategy, it resulted in a general decrease in hPNMT inhibitory potency.[1] The influence of substituents on the THTP scaffold mirrored that observed for the THIQ series, with electron-withdrawing groups enhancing potency.[1] However, the overall lower potency of the THTP series was attributed to the electronic differences of the thiophene ring.[1] Molecular modeling and docking studies suggested that these electronic properties affect the interaction of the compounds within the active site of hPNMT.[1]
References
In Vitro to In Vivo Correlation of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of thienopyridine derivatives, with a focus on the 4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold. Due to the limited publicly available data directly correlating the in vitro and in vivo performance of this specific oxo-derivative, this guide leverages data from structurally related and well-characterized thienopyridine antiplatelet agents, namely clopidogrel and prasugrel, to provide a framework for understanding its potential activity profile.
Executive Summary
The 4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a key pharmacophore in the development of P2Y12 receptor antagonists, a class of drugs pivotal in the prevention of thrombotic events. The correlation between in vitro antiplatelet aggregation assays and in vivo antithrombotic efficacy is crucial for the preclinical development of new chemical entities based on this scaffold. This guide presents a comparative overview of in vitro and in vivo data for established thienopyridine drugs, detailed experimental protocols for key assays, and visual workflows to aid in the design and interpretation of studies for novel derivatives.
Comparison of Thienopyridine Antiplatelet Agents
The following tables summarize the in vitro and in vivo activities of the widely used thienopyridine drugs, clopidogrel and prasugrel. This data serves as a benchmark for evaluating new 4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives.
Table 1: In Vitro Antiplatelet Activity of Thienopyridine Active Metabolites
| Compound | Target | Assay | Agonist | IC₅₀ (μM) | Reference |
| Clopidogrel Active Metabolite | P2Y12 Receptor | Platelet Aggregation | ADP (10 μM) | 2.4 | [1] |
| Prasugrel Active Metabolite | P2Y12 Receptor | Platelet Aggregation | ADP (10 μM) | 1.8 | [1] |
Table 2: In Vivo Antithrombotic Activity of Thienopyridines in Rats
| Compound | Dosing | Model | Endpoint | Result | Reference |
| Clopidogrel | Oral | Ferric Chloride-Induced Carotid Artery Thrombosis | Inhibition of Thrombus Formation | ~10 times less potent than prasugrel | [1] |
| Prasugrel | Oral | Ferric Chloride-Induced Carotid Artery Thrombosis | Inhibition of Thrombus Formation | Dose-dependent inhibition | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo experiments are provided below to ensure reproducibility and facilitate the comparison of novel compounds.
In Vitro: ADP-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by adenosine diphosphate (ADP) in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human or animal blood anticoagulated with 3.2% sodium citrate.
-
Adenosine Diphosphate (ADP) solution.
-
Test compound solutions at various concentrations.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 20 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay:
-
Pipette PRP into aggregometer cuvettes with a stir bar.
-
Incubate the PRP with the test compound or vehicle for a specified time at 37°C.
-
Add ADP solution to induce platelet aggregation.
-
Record the change in light transmission for a set period (typically 5-10 minutes).
-
-
Data Analysis: The percentage of aggregation is calculated relative to PPP (100% aggregation) and PRP (0% aggregation). The IC₅₀ value, the concentration of the compound that inhibits 50% of the ADP-induced aggregation, is determined.[2]
In Vivo: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
This model assesses the antithrombotic efficacy of a compound by inducing thrombus formation in the carotid artery.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic (e.g., sodium pentobarbital).
-
Filter paper.
-
Surgical instruments.
-
Doppler flow probe or similar device to monitor blood flow.
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and surgically expose the common carotid artery.
-
Thrombus Induction: Apply a piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).[3]
-
Blood Flow Monitoring: Monitor blood flow in the artery using a Doppler flow probe to determine the time to occlusion.
-
Compound Administration: Administer the test compound (e.g., orally or intravenously) at a specified time before the induction of thrombosis.
-
Data Analysis: The primary endpoint is the time to arterial occlusion. A significant increase in the time to occlusion in the compound-treated group compared to the vehicle control group indicates antithrombotic activity. The weight of the thrombus can also be measured as a secondary endpoint.[4][5]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in evaluating the antiplatelet activity of 4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives.
Caption: Workflow for the in vitro platelet aggregation assay.
Caption: Workflow for the in vivo thrombosis model.
Caption: P2Y12 signaling pathway inhibited by thienopyridines.
Correlation and Conclusion
For thienopyridine antiplatelet agents like clopidogrel and prasugrel, a strong correlation is generally observed between their in vitro potency in inhibiting ADP-induced platelet aggregation and their in vivo antithrombotic efficacy.[1] A lower IC₅₀ value in the in vitro assay typically translates to a more potent antithrombotic effect in vivo, although pharmacokinetic and metabolic factors play a crucial role.[1][6] The 4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives, as P2Y12 inhibitors, are expected to follow a similar trend.
Researchers developing novel derivatives of this scaffold should prioritize compounds with potent in vitro antiplatelet activity as a primary screening criterion. Subsequent in vivo studies using established thrombosis models are essential to confirm efficacy and establish a comprehensive in vitro-in vivo correlation. This comparative guide provides the necessary framework and methodologies to conduct such evaluations effectively.
References
- 1. The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FeCl3 Induced Carotid Artery Thrombosis to Build Chronic Cerebral Ischemia Model in Rat [smkx.hunnu.edu.cn]
- 5. Mumefural Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis [mdpi.com]
- 6. Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine versus Ticlopidine
A Comparative Guide for Researchers in Pharmacology and Drug Development
This guide provides a detailed comparison of the established antiplatelet agent ticlopidine and its metabolite, 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. While extensive data exists for ticlopidine, a first-generation thienopyridine, information regarding the specific pharmacological activity of its 4-oxo metabolite is limited in publicly available literature. This comparison, therefore, juxtaposes the well-documented profile of the parent drug with the known characteristics and likely role of its metabolite, supported by general principles of thienopyridine pharmacology and representative experimental data.
Overview and Mechanism of Action
Ticlopidine is a prodrug that, after absorption, undergoes hepatic metabolism to form an active thiol metabolite.[1][2][3] This active metabolite irreversibly antagonizes the P2Y12 receptor on the surface of platelets.[4] By blocking the P2Y12 receptor, the active metabolite prevents adenosine diphosphate (ADP) from inducing the conformational change in the glycoprotein IIb/IIIa receptor complex, which is a critical step for platelet aggregation.[5] This mechanism effectively inhibits platelet aggregation for the lifespan of the platelet.[3]
Pharmacokinetic Profiles
The pharmacokinetic properties of ticlopidine have been well-characterized. In contrast, specific pharmacokinetic data for 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is not available in the reviewed literature.
Table 1: Pharmacokinetic Parameters of Ticlopidine
| Parameter | Value |
| Bioavailability | >80% (Increased with food) |
| Protein Binding | 98% (reversible) |
| Metabolism | Extensive hepatic metabolism |
| Half-life (single dose) | ~12.6 hours |
| Half-life (repeated dosing) | 4-5 days |
| Time to Peak Plasma Concentration | ~2 hours |
| Elimination | Renal and fecal |
Data compiled from multiple sources.
Table 2: Pharmacokinetic Parameters of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
| Parameter | Value |
| Bioavailability | Data not available |
| Protein Binding | Data not available |
| Metabolism | Data not available |
| Half-life | Data not available |
| Time to Peak Plasma Concentration | Data not available |
| Elimination | Data not available |
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by the active metabolite of ticlopidine is the P2Y12 receptor-mediated inhibition of adenylyl cyclase.
Caption: P2Y12 signaling pathway and inhibition by ticlopidine's active metabolite.
The evaluation of antiplatelet agents like ticlopidine and its analogues typically involves in vitro assays such as platelet aggregometry.
Caption: A typical workflow for an ADP-induced platelet aggregation assay.
Experimental Protocols
ADP-Induced Platelet Aggregation Assay
This assay measures the ability of a test compound to inhibit platelet aggregation induced by ADP using light transmission aggregometry (LTA).[7]
a. Materials and Reagents:
-
Whole blood from healthy, fasting donors anticoagulated with 3.2% sodium citrate.
-
Adenosine Diphosphate (ADP) stock solution (e.g., 1 mM).
-
Phosphate-Buffered Saline (PBS).
-
Light Transmission Aggregometer.
b. Protocol:
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. Carefully collect the upper PRP layer.[8]
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP for use as a reference.[7]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
-
Incubation: Pre-warm the PRP samples to 37°C. Add the test compound (e.g., ticlopidine, 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine) at various concentrations and incubate for a specified time.
-
Aggregation Measurement: Place the PRP sample in the aggregometer and establish a baseline (0% aggregation). Add ADP to induce aggregation and record the change in light transmission for 5-10 minutes. 100% aggregation is set using the PPP sample.[9]
-
Data Analysis: Determine the maximum percentage of platelet aggregation for each concentration of the test compound. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the maximal aggregation.
P2Y12 Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for the P2Y12 receptor by measuring its ability to displace a specific radiolabeled ligand.[5]
a. Materials and Reagents:
-
Cell membranes from a cell line stably expressing the human P2Y12 receptor (e.g., CHO cells).
-
Radiolabeled P2Y12 antagonist (e.g., [³H]-prasugrel active metabolite).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
b. Protocol:
-
Incubation Mixture: In a microplate, combine the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.[10]
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting competition curve. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[11]
Conclusion
Ticlopidine is a well-established antiplatelet prodrug that exerts its effect through an active metabolite that irreversibly inhibits the P2Y12 receptor. Its pharmacological and pharmacokinetic profiles have been extensively studied. In contrast, 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is identified as a metabolite of ticlopidine, but there is a notable absence of publicly available data on its specific antiplatelet activity. Based on the known structure-activity relationships of thienopyridines, which require a free thiol group for activity, it is unlikely that the 4-oxo metabolite possesses significant P2Y12 antagonistic properties. However, without direct experimental evidence, a definitive head-to-head comparison of their antiplatelet efficacy is not possible. Further research is warranted to isolate and characterize the pharmacological activity of this and other ticlopidine metabolites to fully understand the drug's complete in vivo profile. The experimental protocols provided herein offer a framework for such future investigations.
References
- 1. bps.ac.uk [bps.ac.uk]
- 2. Identification of the active metabolite of ticlopidine from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis and structure-activity relationships of ticlopidine derivatives and analogs as inhibitors of ectonucleotidase CD39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Unveiling the Molecular Target: A Comparative Guide to 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its Alternatives in Hedgehog Pathway Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the putative mechanism of action of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. While direct experimental data for the 4-oxo derivative is limited, extensive research on the broader 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold points towards a significant role in the inhibition of Hedgehog acyltransferase (HHAT), a key enzyme in the Hedgehog (Hh) signaling pathway.
The Hedgehog signaling pathway is a critical regulator of embryonic development and has been implicated in the progression of various cancers.[1] A pivotal step in this pathway is the N-terminal palmitoylation of the Sonic Hedgehog (SHH) protein, a reaction catalyzed by HHAT.[1][2] Inhibition of HHAT presents a promising therapeutic strategy to attenuate aberrant Hh signaling in disease.[1][2] This guide will delve into the evidence supporting the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold as an HHAT inhibitor, compare its performance with other known inhibitors, and provide detailed experimental methodologies.
Comparative Analysis of HHAT Inhibitors
Several derivatives of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold have been synthesized and evaluated for their ability to inhibit HHAT. The following table summarizes the in vitro inhibitory potency (IC50) of selected compounds from this class and compares them with other notable HHAT inhibitors.
| Compound ID | Scaffold Class | HHAT IC50 (µM) | Reference |
| IMP-1575 | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 0.076 | [3] |
| RUSKI-201 | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 0.73 | [4] |
| Compound 2 | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Low µM | [3] |
| Compound 17 | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Low µM | [3] |
| Compound 22 | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Low µM | [3] |
| Compound 24 | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Low µM | [3] |
| RUSKI-43 | 5-acyl-6,7-dihydrothieno[3,2-c]pyridine | Potent, but with off-target cytotoxicity | [2] |
Experimental Protocols
Acylation-Coupled Lipophilic Induction of Polarization (acyl-cLIP) Assay for HHAT Inhibition
This high-throughput assay quantifies the activity of HHAT by measuring the change in fluorescence polarization of a labeled peptide substrate upon lipidation.[3]
Materials:
-
Purified, detergent-solubilized HHAT enzyme
-
Fluorescently labeled peptide substrate (based on the N-terminal sequence of SHH)
-
Palmitoyl-Coenzyme A (Palmitoyl-CoA)
-
N-dodecyl β-D-maltoside (DDM) micelles
-
Test compounds (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives) dissolved in DMSO
-
Assay buffer (e.g., phosphate buffer)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
A reaction mixture is prepared containing the fluorescently labeled SHH peptide substrate, DDM micelles, and the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of purified HHAT and Palmitoyl-CoA.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Following incubation, the fluorescence polarization of each well is measured using a plate reader.
-
An increase in fluorescence polarization indicates the enzymatic transfer of the palmitoyl group to the peptide, causing it to associate with the larger DDM micelles and thus tumble more slowly.
-
The percentage of HHAT inhibition is calculated by comparing the fluorescence polarization values in the presence of the test compound to the control wells (with and without enzyme).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of HHAT inhibition, the following diagrams illustrate the Hedgehog signaling pathway and a generalized workflow for inhibitor screening.
Caption: The canonical Hedgehog signaling pathway.
Caption: General workflow for screening and identifying enzyme inhibitors.
Secondary Mechanism of Action: Phenylethanolamine N-Methyltransferase (PNMT) Inhibition
It is noteworthy that the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold has also been investigated as an inhibitor of human phenylethanolamine N-methyltransferase (hPNMT). This enzyme is responsible for the conversion of norepinephrine to epinephrine. While a detailed comparative analysis is beyond the scope of this guide, researchers should be aware of this potential alternative mechanism when evaluating the biological activity of this class of compounds.
Conclusion
The available evidence strongly suggests that the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, the parent structure of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, acts as a potent inhibitor of Hedgehog acyltransferase. This positions the compound class as a valuable tool for studying the Hedgehog signaling pathway and as a potential starting point for the development of novel anticancer therapeutics. The provided experimental protocols and visualizations offer a framework for further investigation and comparison of these and other HHAT inhibitors. Further studies are warranted to confirm if the "4-oxo" substitution retains or modifies this primary mechanism of action.
References
- 1. Structure, mechanism, and inhibition of Hedgehog acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Guideline for the Proper Disposal of 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine was found. The following disposal procedures are based on information for structurally similar thienopyridine derivatives and general best practices for the disposal of research chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
This document provides essential safety and logistical information for the proper disposal of this compound, a compound used in laboratory research. The procedural, step-by-step guidance is intended to assist laboratory personnel in handling and disposing of this chemical safely.
I. Immediate Safety and Hazard Assessment
Due to the lack of specific data for this compound, it should be handled as a potentially hazardous substance. Thienopyridine derivatives can be pharmacologically active.[1][2][3] Based on related compounds, this chemical may cause skin and eye irritation.[4]
Personal Protective Equipment (PPE) required for handling:
-
Eye Protection: Wear tightly fitting safety goggles.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling.[6]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.[7]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5][6]
II. Quantitative Data Summary for Related Compounds
The following table summarizes key information for a structurally related compound, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride. This data should be used as a guideline only.
| Property | Data for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (CAS: 28783-41-7) |
| Molecular Formula | C7H9NS · HCl |
| Molecular Weight | 175.68 g/mol |
| Appearance | Solid |
| Hazard Statements | Harmful if swallowed.[7] Causes skin and serious eye irritation.[4] |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[5][7] |
| Incompatible Materials | Strong oxidizing agents. |
| Hazardous Decomposition | Under fire conditions, may produce carbon oxides, nitrogen oxides, and sulfur oxides.[5] |
III. Step-by-Step Disposal Protocol
This protocol provides a general workflow for the disposal of this compound.
1. Waste Identification and Segregation:
- Treat all this compound waste (pure compound, solutions, and contaminated materials) as hazardous chemical waste.
- Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.
2. Waste Collection and Containment:
- Collect waste in a designated, properly labeled, and sealable container.
- The container must be compatible with the chemical.
- Ensure the container is kept closed when not in use.
3. Labeling:
- Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
- Indicate the approximate quantity of the waste.
- Include the date of waste generation.
4. Storage of Waste:
- Store the waste container in a designated satellite accumulation area.
- The storage area should be secure, well-ventilated, and away from incompatible materials.
5. Final Disposal:
- Arrange for the collection of the hazardous waste by a licensed disposal company. This is typically coordinated through your institution's EHS department.
- Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.[6]
- Never dispose of this chemical down the drain or in the regular trash.[5]
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process for chemical handling and the disposal workflow.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step disposal workflow for this compound.
References
- 1. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | C7H9NS | CID 3085076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
Personal protective equipment for handling 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine
Essential Safety and Handling Guide for 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when working with this compound. The recommended PPE is summarized in the table below, based on safety data for the closely related compound 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride.
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin | Fire/Flame Resistant and Impervious Clothing, Lab Coat | Long-sleeved clothing is recommended.[2] |
| Chemical Resistant Gloves | Gloves must be inspected prior to use.[1][3] The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] | |
| Respiratory | Fume Hood or Local Exhaust Ventilation | A laboratory fume hood or other appropriate form of local exhaust ventilation should be used.[1] |
| Respirator (for large scale/emergency use) | A NIOSH/MSHA or European Standard EN 136 approved respirator should be used if exposure limits are exceeded.[2] |
Operational and Disposal Plans
Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
General Handling Precautions:
-
Avoid inhalation of dust.[1]
-
Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[1]
-
Keep away from heat, sparks, and open flames.[4]
-
Wash hands thoroughly after handling.[1]
Storage Conditions:
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
For long-term storage of stock solutions, store at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[5]
Disposal Plan
Contaminated materials and the compound itself should be treated as hazardous waste.
| Waste Type | Disposal Method | Regulatory Compliance |
| Excess and Expired Material | Offer to a licensed hazardous material disposal company.[1] | Ensure all Federal and Local regulations regarding disposal are followed.[1] |
| Contaminated Packaging | Dispose of in the same manner as the product itself.[1] | Adhere to all applicable hazardous waste disposal regulations. |
| Chemical Incineration | May be burned in a chemical incinerator equipped with an afterburner and scrubber.[1][3] | Exercise extra care during ignition.[3] |
Experimental Protocols
Spill and Emergency Procedures
First Aid Measures:
-
General Advice: In case of exposure, medical attention is required. Show the safety data sheet to the attending physician.[1]
-
Inhalation: If breathing is difficult, move the person to fresh air and keep them at rest. Seek medical attention if symptoms persist.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][3]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1][3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3]
Workflow for Safe Handling
The following diagram illustrates the procedural workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of the Chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
